molecular formula C16H16O3 B1245816 7,4'-Dihydroxyhomoisoflavane

7,4'-Dihydroxyhomoisoflavane

货号: B1245816
分子量: 256.30 g/mol
InChI 键: GXMQROMLTBPBKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxy-3-(4-hydroxybenzyl)chroman has been reported in Dracaena cochinchinensis, Dracaena cambodiana, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMQROMLTBPBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 7,4'-Dihydroxyhomoisoflavane: Natural Sources, Botanical Origin, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural sources, botanical origin, and relevant experimental methodologies pertaining to 7,4'-dihydroxyhomoisoflavane. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a phenolic compound belonging to the homoisoflavonoid class of secondary metabolites. Homoisoflavonoids are characterized by a C16 skeleton (C6-C1-C2-C6), distinguishing them from the more common C15 flavonoids. This compound has been identified as a natural antioxidant, with studies demonstrating its capacity for scavenging ABTS radicals[1]. Its structural features and biological activity make it a molecule of interest for further investigation in pharmacology and medicinal chemistry.

Natural Sources and Botanical Origin

The known natural source of this compound is limited to a single plant species, as detailed in the current scientific literature.

CompoundBotanical SourceFamilyPlant Part(s)Quantitative Data (Yield)
This compoundDracaena cambodianaAsparagaceaeStemsNot reported in the literature

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound, based on published procedures for phenolic compounds from Dracaena cambodiana and general methods for homoisoflavonoid analysis.

Extraction of Phenolic Compounds from Dracaena cambodiana

This protocol outlines the general procedure for obtaining a crude extract enriched with phenolic compounds from the stems of Dracaena cambodiana.

Materials and Equipment:

  • Dried and crushed stems of Dracaena cambodiana

  • 95% Ethanol (B145695)

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • n-Butanol

  • Deionized water

  • Large glass containers for extraction

  • Filtration apparatus (e.g., absorbent gauze, filter paper)

  • Rotary evaporator

  • Separatory funnels

Procedure:

  • The dried and crushed stems of Dracaena cambodiana are exhaustively extracted with 95% ethanol at room temperature. The plant material is typically soaked for an extended period (e.g., three weeks), and the extraction is repeated multiple times to ensure maximum yield.

  • The ethanol extracts are combined and filtered to remove solid plant material.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 50°C to remove the ethanol.

  • The resulting aqueous suspension is then subjected to liquid-liquid partitioning. It is sequentially extracted with solvents of increasing polarity:

    • Petroleum ether (to remove non-polar compounds)

    • Ethyl acetate

    • n-Butanol

  • Each solvent fraction is collected, and the solvent is evaporated under reduced pressure to yield the respective crude extracts. This compound is typically found in the ethyl acetate fraction.

Isolation of this compound

The ethyl acetate fraction obtained from the extraction process is subjected to column chromatography to isolate individual compounds.

Materials and Equipment:

  • Silica (B1680970) gel (for column chromatography)

  • Sephadex LH-20 (for size-exclusion chromatography)

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, acetone)

  • Glass columns for chromatography

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • The dried ethyl acetate extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

  • The adsorbed sample is loaded onto a silica gel column packed with the same stationary phase.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-acetone can be used.

  • Fractions are collected and monitored by TLC to identify those containing the target compound.

  • Fractions containing this compound are combined and may require further purification using additional chromatographic steps, such as Sephadex LH-20 column chromatography, to remove remaining impurities.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, which is characteristic of the chromophore system.

Quantitative Analysis by HPLC (Proposed Method)

While a specific validated HPLC method for the quantification of this compound has not been reported, a general method can be proposed based on protocols for similar phenolic compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm would likely be appropriate for detection.

  • Standard Preparation: A calibration curve would be prepared using an isolated and purified standard of this compound at various concentrations.

Biosynthetic Pathway of Homoisoflavonoids

The biosynthesis of homoisoflavonoids is believed to proceed through the general phenylpropanoid pathway, followed by a key modification of a chalcone (B49325) intermediate. The proposed pathway involves the addition of a single carbon atom, derived from S-adenosyl methionine, to a C15 chalcone skeleton[2]. This leads to the formation of the characteristic 3-benzylchroman-4-one core structure of many homoisoflavonoids.

Homoisoflavonoid Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) p_Coumaroyl_CoA->Chalcone_Synthase Chalcone Chalcone (C15 skeleton) Chalcone_Synthase->Chalcone Methylation C1 Addition (Methylation) Chalcone->Methylation SAM S-Adenosyl Methionine (SAM) SAM->Methylation Homoisoflavonoid_Precursor Homoisoflavonoid Precursor (C16 skeleton) Methylation->Homoisoflavonoid_Precursor Dihydroxyhomoisoflavane This compound Homoisoflavonoid_Precursor->Dihydroxyhomoisoflavane Further modifications (e.g., hydroxylation, reduction)

Caption: Proposed biosynthetic pathway of homoisoflavonoids.

The diagram above illustrates the general proposed biosynthetic route leading to homoisoflavonoids. It begins with phenylalanine and proceeds through the phenylpropanoid pathway to form a chalcone. A key step is the addition of a carbon unit from S-adenosyl methionine, which ultimately forms the C16 skeleton of homoisoflavonoids. Further enzymatic modifications, such as hydroxylation and reduction, would then lead to the specific structure of this compound. The precise enzymes and intermediates in Dracaena cambodiana that catalyze these final steps have yet to be fully elucidated.

References

The Biosynthetic Pathway of 7,4'-Dihydroxyhomoisoflavane in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyhomoisoflavane, a sappanin-type homoisoflavonoid, is a plant secondary metabolite with potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants. While the complete enzymatic cascade has not been fully elucidated, this document synthesizes current knowledge on the upstream phenylpropanoid pathway, the key chalcone (B49325) synthase reaction, and the putative steps leading to the homoisoflavonoid skeleton. This guide includes detailed (putative) reaction steps, descriptions of the enzyme classes likely involved, generalized experimental protocols for analysis and enzyme assays, and quantitative data where available. Visual diagrams generated using Graphviz are provided to illustrate the proposed pathway and experimental workflows.

Introduction to Homoisoflavonoids

Homoisoflavonoids are a class of flavonoids characterized by a C16 skeleton (C6-C2-C6), which distinguishes them from the more common C15 flavonoids. They are found in a limited number of plant families, including Fabaceae and Asparagaceae.[1] this compound belongs to the sappanin-type homoisoflavonoids, which are thought to be derived from a chalcone precursor.[2] These compounds have garnered interest due to their potential antioxidant and other biological activities.[3]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, diverging at the level of a chalcone intermediate. The pathway can be divided into three main stages:

  • Upstream Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA.

  • Chalcone Formation: Condensation of p-Coumaroyl-CoA and Malonyl-CoA.

  • Putative Homoisoflavonoid-Specific Pathway: Modification of the chalcone backbone to form the homoisoflavane skeleton.

Upstream Phenylpropanoid Pathway

This well-established pathway provides the precursor p-Coumaroyl-CoA.

  • Step 1: Phenylalanine Ammonia-Lyase (PAL)

    • Reaction: L-Phenylalanine is deaminated to cinnamic acid.

    • Enzyme Class: Lyase (EC 4.3.1.24)

  • Step 2: Cinnamate-4-hydroxylase (C4H)

    • Reaction: Cinnamic acid is hydroxylated to p-coumaric acid.

    • Enzyme Class: Oxidoreductase (EC 1.14.14.91)

  • Step 3: 4-Coumarate-CoA Ligase (4CL)

    • Reaction: p-Coumaric acid is activated to p-Coumaroyl-CoA.

    • Enzyme Class: Ligase (EC 6.2.1.12)

Chalcone Formation
  • Step 4: Chalcone Synthase (CHS)

    • Reaction: One molecule of p-Coumaroyl-CoA condenses with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (2',4',6',4-tetrahydroxychalcone).[4]

    • Enzyme Class: Transferase (EC 2.3.1.74)

Putative Homoisoflavonoid-Specific Pathway

The steps from naringenin chalcone to this compound are not fully characterized and are proposed based on the structure of the final product and knowledge of related biosynthetic pathways.

  • Step 5 (Putative): C-Methylation of Naringenin Chalcone

    • Reaction: A methyl group (C1 unit) from S-adenosyl-L-methionine (SAM) is proposed to be added to the α-carbon of the chalcone. This is a key step in forming the C16 skeleton.

    • Putative Enzyme Class: C-Methyltransferase (a subclass of EC 2.1.1.-). While O-methyltransferases are common in flavonoid biosynthesis, C-methyltransferases acting on chalcones are also known.[5]

  • Step 6 (Putative): Cyclization and Reduction

    • Reaction: The C-methylated chalcone intermediate is proposed to undergo cyclization to form a homoisoflavanone ring structure. This is likely followed by a reduction of the carbonyl group at C-4.

    • Putative Enzyme Class: A cyclase and a reductase (likely NADPH-dependent, EC 1.1.1.-) are hypothesized to be involved.

  • Step 7 (Putative): Dehydration and Further Reduction

    • Reaction: Subsequent dehydration and reduction steps would lead to the final this compound structure.

    • Putative Enzyme Class: Dehydratases and reductases.

Data Presentation

Quantitative data for the specific enzymes and intermediates in the this compound pathway is limited. The following tables summarize available data for related enzymes and compounds.

Table 1: Kinetic Parameters of Related Biosynthetic Enzymes

EnzymeOrganismSubstrateKm (µM)VmaxReference
Chalcone Synthase (CHS)Medicago sativap-Coumaroyl-CoA1.6-[4]
Chalcone Synthase (CHS)Medicago sativaMalonyl-CoA2.8-[4]
Isoflavone Synthase (IFS)Glycine maxLiquiritigenin5-[6]
Isoflavone Synthase (IFS)Glycine maxNaringenin10-[6]

Note: Data for specific enzymes in the homoisoflavonoid pathway are not currently available.

Table 2: Reported Concentrations of Related Compounds in Plant Tissues

CompoundPlant SpeciesTissueConcentrationReference
Total PhenolicsDracaena cambodianaStem157.3 mg GAE/g extract[3]
Total FlavonoidsDracaena cambodianaStem89.2 mg RE/g extract[3]
HomoisoflavonoidsCaesalpinia sappanHeartwoodNot specified[7]

Note: Specific concentration of this compound in plant tissues has not been reported.

Experimental Protocols

The following are generalized protocols for the extraction, analysis, and enzyme assays relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Homoisoflavonoids from Plant Material

This protocol is based on methods for extracting phenolic compounds from plant tissues.

  • Sample Preparation:

    • Collect fresh plant material (e.g., from Dracaena cambodiana or Caesalpinia sappan).[3][7]

    • Freeze-dry the material and grind it into a fine powder.

  • Extraction:

    • Extract the powdered plant material with 80% methanol (B129727) (1:10 w/v) at room temperature with shaking for 24 hours.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more on the pellet.

    • Pool the supernatants and evaporate the methanol under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the crude extract.

  • Quantification by HPLC-UV:

    • Instrumentation: A standard HPLC system with a UV detector and a C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-5 min, 10% A; 5-30 min, 10-50% A; 30-35 min, 50-90% A; 35-40 min, 90-10% A.

    • Detection: Monitor at a wavelength determined by the UV-Vis spectrum of a this compound standard (if available) or a characteristic wavelength for flavonoids (e.g., 280 nm or 330 nm).

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the plant extract based on the peak area.

Putative C-Methyltransferase Enzyme Assay

This assay is based on methods for SAM-dependent methyltransferases and would be used to test for the proposed C-methylation of naringenin chalcone.[8][9]

  • Enzyme Preparation:

    • Homogenize plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol).

    • Centrifuge to remove cell debris and use the crude supernatant or a partially purified protein fraction.

  • Assay Mixture (Total volume of 100 µL):

    • 50 µL Enzyme extract

    • 10 µL Naringenin chalcone (substrate, 1 mM stock in DMSO)

    • 10 µL S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled cofactor, ~50 µCi/mL)

    • 30 µL Assay buffer

  • Reaction:

    • Incubate the mixture at 30°C for 1 hour.

    • Stop the reaction by adding 20 µL of 2N HCl.

  • Product Extraction and Detection:

    • Extract the product with 200 µL of ethyl acetate (B1210297).

    • Vortex and centrifuge.

    • Transfer the ethyl acetate layer to a scintillation vial and evaporate the solvent.

    • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

    • The amount of incorporated radioactivity corresponds to the enzyme activity.

Mandatory Visualization

Biosynthetic Pathway Diagram

Biosynthetic_Pathway cluster_upstream Upstream Phenylpropanoid Pathway cluster_chalcone Chalcone Formation cluster_homoisoflavonoid Putative Homoisoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA C-Methylated Chalcone C-Methylated Chalcone Naringenin Chalcone->C-Methylated Chalcone Putative C-Methyltransferase + SAM Homoisoflavanone Intermediate Homoisoflavanone Intermediate C-Methylated Chalcone->Homoisoflavanone Intermediate Putative Cyclase/Reductase This compound This compound Homoisoflavanone Intermediate->this compound Putative Dehydratase/Reductase

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for Extraction and Quantification

Experimental_Workflow Plant Material Plant Material Freeze-drying & Grinding Freeze-drying & Grinding Plant Material->Freeze-drying & Grinding Solvent Extraction (80% MeOH) Solvent Extraction (80% MeOH) Freeze-drying & Grinding->Solvent Extraction (80% MeOH) Centrifugation Centrifugation Solvent Extraction (80% MeOH)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract HPLC-UV Analysis HPLC-UV Analysis Crude Extract->HPLC-UV Analysis Quantification Quantification HPLC-UV Analysis->Quantification

Caption: Workflow for the extraction and quantification of homoisoflavonoids.

Logical Relationship of Enzyme Classes

Enzyme_Classes Lyases (PAL) Lyases (PAL) Oxidoreductases (C4H) Oxidoreductases (C4H) Lyases (PAL)->Oxidoreductases (C4H) Ligases (4CL) Ligases (4CL) Oxidoreductases (C4H)->Ligases (4CL) Transferases (CHS) Transferases (CHS) Ligases (4CL)->Transferases (CHS) Methyltransferases (Putative) Methyltransferases (Putative) Transferases (CHS)->Methyltransferases (Putative) Cyclases/Reductases (Putative) Cyclases/Reductases (Putative) Methyltransferases (Putative)->Cyclases/Reductases (Putative)

Caption: Sequential action of enzyme classes in the proposed biosynthetic pathway.

Conclusion

The biosynthesis of this compound is an intriguing branch of the complex flavonoid pathway. While the upstream reactions are well-understood, the specific enzymes responsible for the formation of the characteristic homoisoflavonoid skeleton remain to be definitively identified and characterized. This technical guide provides a framework based on current knowledge and biochemical principles to guide future research in this area. The elucidation of the complete pathway will be instrumental for the biotechnological production of this and other potentially valuable homoisoflavonoids. Further research, including gene discovery through transcriptomics and proteomics in homoisoflavonoid-producing plants, followed by heterologous expression and characterization of candidate enzymes, is necessary to fill the existing knowledge gaps.

References

A Technical Guide to the Physicochemical Properties of 7,4'-Dihydroxyhomoisoflavane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dihydroxyhomoisoflavane is a naturally occurring homoisoflavonoid that has garnered interest for its potential antioxidant properties. A thorough understanding of its physicochemical characteristics is fundamental for its application in research and drug development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details experimental protocols for the determination of these properties and explores its likely biological activity based on evidence from related flavonoid compounds.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in Table 1. While experimental data is limited, computational predictions provide valuable estimates for key parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[MCE]
Molecular Weight 256.30 g/mol [MCE]
Solubility 10 mM in DMSO[MCE]
Predicted Melting Point Value not available-
Predicted Boiling Point Value not available-
Predicted pKa (acidic) Value not available-
Predicted logP Value not available-

Note: Predicted values are estimations and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are crucial for obtaining reliable physicochemical data. The following sections outline detailed methodologies for determining the key properties of this compound.

Determination of Solubility

The solubility of a compound is a critical factor in its biological activity and formulation. The shake-flask method is a common and reliable technique for determining solubility.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Melting Point

The melting point is a key indicator of a compound's purity. The capillary method is a widely used technique for its determination.

Protocol: Capillary Method for Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the solid phase starts to disappear) and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range should be narrow.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a standard method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional approach for logP determination.

Protocol: Shake-Flask Method for logP Determination

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Biological Activity and Signaling Pathway

Homoisoflavonoids, as a class of flavonoids, are recognized for their antioxidant properties. The antioxidant activity of this compound is likely mediated through the modulation of cellular signaling pathways involved in the oxidative stress response.

Antioxidant Mechanism

Based on studies of structurally similar flavonoids, this compound is proposed to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of various protective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Homoisoflavane This compound Homoisoflavane->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Proteins Cytoprotective Proteins Genes->Proteins translation Proteins->ROS neutralizes

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Synthesis

General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., Resorcinol derivative, p-Hydroxyphenylacetic acid derivative) Step1 Formation of Deoxybenzoin Intermediate Start->Step1 Step2 Cyclization to form Chromanone Ring Step1->Step2 Step3 Introduction of Benzyl (B1604629) Group at C3 Step2->Step3 Step4 Deprotection of Hydroxyl Groups Step3->Step4 Final This compound Step4->Final

Caption: General synthetic workflow for this compound.

Conclusion

This technical guide has summarized the current knowledge of the physicochemical properties of this compound. While experimental data is sparse, predictive models and established experimental protocols provide a solid foundation for researchers. The likely antioxidant activity, mediated through the Nrf2 signaling pathway, highlights its potential as a therapeutic agent. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its potential in drug development.

References

A Technical Guide to the Spectroscopic Characterization of 7,4'-Dihydroxyhomoisoflavane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids are a class of naturally occurring phenolic compounds characterized by a 16-carbon skeleton (C6-C1-C2-C6), which distinguishes them from the more common flavonoids and isoflavonoids. 7,4'-Dihydroxyhomoisoflavane, a specific member of this class, possesses hydroxyl groups at the 7 and 4' positions, suggesting potential biological activities of interest in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR and MS) for this compound, based on the analysis of structurally related compounds and general knowledge of the homoisoflavonoid class. Detailed experimental protocols for spectroscopic analysis are also presented.

Predicted Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragmentation patterns for this compound. These predictions are based on data from closely related homoisoflavonoids and general spectroscopic principles for this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For homoisoflavonoids, ¹H and ¹³C NMR spectra provide characteristic signals for the chroman ring system and the benzyl (B1604629) substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.2 - 4.5m-
H-3~2.8 - 3.2m-
H-4α~2.7 - 2.9ddJ ≈ 16, 11
H-4β~2.5 - 2.7ddJ ≈ 16, 5
H-5~7.6 - 7.8dJ ≈ 8.5
H-6~6.3 - 6.5ddJ ≈ 8.5, 2.5
H-8~6.2 - 6.4dJ ≈ 2.5
H-2'~7.0 - 7.2dJ ≈ 8.5
H-3'~6.6 - 6.8dJ ≈ 8.5
H-5'~6.6 - 6.8dJ ≈ 8.5
H-6'~7.0 - 7.2dJ ≈ 8.5
7-OH~9.0 - 10.0s-
4'-OH~9.0 - 9.5s-
C9-H₂~2.5 - 2.8m-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~70 - 72
C-3~45 - 48
C-4~30 - 33
C-4a~115 - 117
C-5~128 - 130
C-6~108 - 110
C-7~160 - 162
C-8~102 - 104
C-8a~155 - 157
C-1'~130 - 132
C-2'~130 - 132
C-3'~115 - 117
C-4'~155 - 157
C-5'~115 - 117
C-6'~130 - 132
C-9~30 - 35
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For homoisoflavonoids, characteristic fragmentation involves cleavage of the C3-C9 bond.[2]

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺271.10Molecular ion
[M-H]⁻269.09Molecular ion
Fragment 1163Retro-Diels-Alder (RDA) fragmentation of the chroman ring
Fragment 2107Cleavage of the C3-C9 bond, corresponding to the 4-hydroxybenzyl moiety

Experimental Protocols

The following are general protocols for the acquisition of NMR and MS data for homoisoflavonoids.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified homoisoflavonoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024-4096 scans.

    • Reference the spectrum to the solvent peak.

  • 2D NMR Experiments: To unambiguously assign the structure, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the purified homoisoflavonoid (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for homoisoflavonoids, typically in both positive and negative ion modes.[2]

  • MS Acquisition:

    • Acquire full scan mass spectra to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data for structural elucidation. Collision-induced dissociation (CID) is the most common fragmentation method.

Workflow for Homoisoflavonoid Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of homoisoflavonoids from a natural source.

Homoisoflavonoid_Workflow Plant_Material Plant Material (e.g., bulbs, rhizomes) Extraction Extraction (e.g., with MeOH or EtOH) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., with Hexane, EtOAc, BuOH) Extraction->Partitioning Crude_Extract Crude Extract (e.g., EtOAc fraction) Partitioning->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Homoisoflavonoid HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis Pure_Compound->Spectroscopic_Analysis NMR NMR (1H, 13C, 2D) Spectroscopic_Analysis->NMR MS MS (HRMS, MS/MS) Spectroscopic_Analysis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Final_Structure This compound Structure_Elucidation->Final_Structure

References

The In Vitro Antioxidant Potential of 7,4'-Dihydroxyhomoisoflavane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antioxidant potential of 7,4'-Dihydroxyhomoisoflavane, a natural homoisoflavane isolated from Dracaena cambodiana. The document summarizes the available quantitative data on its radical scavenging activities, details the experimental protocols for key antioxidant assays, and explores potential signaling pathways involved in its antioxidant effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress has been implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and aging. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. Natural products, particularly phenolic compounds like flavonoids and homoisoflavonoids, have garnered significant attention for their potent antioxidant properties.

This compound is a homoisoflavonoid that has been isolated from the medicinal plant Dracaena cambodiana. Preliminary studies have suggested its potential as a natural antioxidant. This guide aims to consolidate the existing in vitro data on the antioxidant capacity of this compound, providing a detailed technical resource for further research and development.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data.

AssayEndpointResultReference
ABTS Radical Scavenging AssayIC₅₀ (μg/mL)220Luo Y, et al. Molecules. 2010.[1][2][3]
DPPH Radical Scavenging AssayActivityNo significant activity observedLuo Y, et al. Molecules. 2010.
Superoxide (B77818) Anion Radical ScavengingEC₅₀ (mg/mL)0.275Luo Y, et al. Molecules. 2010.
FRAP (Ferric Reducing Antioxidant Power)Data not available--
Cellular Antioxidant Activity (CAA)Data not available--

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared.

  • Assay Procedure:

    • Add a specific volume of the sample (or standard antioxidant, such as ascorbic acid or Trolox) to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation: The ABTS•⁺ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample (or standard) to the diluted ABTS•⁺ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • Add the sample solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents (e.g., in μmol Fe²⁺/g of sample).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, leading to a reduction in fluorescence.

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cell lines are cultured in a 96-well plate until confluent.

  • Sample and Probe Incubation:

    • The cells are washed and then incubated with the test compound (this compound) and DCFH-DA.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence is measured at regular intervals using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents (QE), where the activity of the test compound is compared to that of quercetin, a standard flavonoid antioxidant.

Visualization of Experimental Workflows and Signaling Pathways

General Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for the common in vitro antioxidant assays described in this guide.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis Compound This compound Stock Stock Solution Compound->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH radical ABTS ABTS Assay Dilutions->ABTS Add to ABTS radical cation FRAP FRAP Assay Dilutions->FRAP Add to FRAP reagent CAA CAA Assay Dilutions->CAA Treat cells Spectro Spectrophotometer/ Fluorescence Reader DPPH->Spectro ABTS->Spectro FRAP->Spectro CAA->Spectro Data Data Acquisition Spectro->Data Analysis IC50 / TEAC / FRAP Value Calculation Data->Analysis Result Result Analysis->Result Antioxidant Capacity

General workflow for in vitro antioxidant capacity assessment.
Potential Signaling Pathway: Nrf2/ARE Pathway

While direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature, many flavonoids and other phenolic compounds are known to exert their antioxidant and cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Hypothesized Mechanism: It is plausible that this compound, due to its phenolic structure, could act as an activator of the Nrf2 pathway. This would involve the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.

The following diagram illustrates this hypothesized signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Cellular_Protection Cellular_Protection Antioxidant_Enzymes->Cellular_Protection Cellular Protection & Antioxidant Defense

Hypothesized activation of the Nrf2/ARE pathway.

Discussion and Future Directions

The available in vitro data indicate that this compound possesses radical scavenging activity, particularly against the ABTS radical cation and superoxide anion radicals. Interestingly, it appears to be inactive in the DPPH assay, suggesting a degree of selectivity in its antioxidant mechanism. This difference in activity could be attributed to the steric accessibility of the radical, the solvent used, and the kinetics of the reaction.

The lack of data from FRAP and cellular antioxidant assays represents a significant gap in our understanding of the full antioxidant profile of this compound. The FRAP assay would provide insight into its reducing power, while the CAA assay would offer a more biologically relevant measure of its antioxidant efficacy within a cellular context, accounting for factors such as cell uptake and metabolism.

Furthermore, the elucidation of the molecular mechanisms underlying the antioxidant activity of this compound is crucial. Investigating its potential to modulate key signaling pathways, such as the Nrf2/ARE pathway, would provide valuable information on its cytoprotective effects beyond direct radical scavenging. Future research should therefore focus on:

  • Evaluating the antioxidant potential of this compound using a broader range of in vitro assays, including FRAP and CAA.

  • Investigating the effect of this compound on the expression and activation of key components of the Nrf2/ARE signaling pathway in relevant cell models.

  • Exploring the structure-activity relationship of this compound and related homoisoflavonoids to identify the key structural features responsible for their antioxidant activity.

Conclusion

This compound is a promising natural compound with demonstrated in vitro radical scavenging properties. This technical guide has summarized the current knowledge of its antioxidant potential and provided detailed experimental protocols for its further investigation. While the existing data are encouraging, further research is required to fully characterize its antioxidant profile and to elucidate the underlying molecular mechanisms. Such studies will be instrumental in assessing the potential of this compound as a lead compound for the development of novel antioxidant-based therapeutics.

References

Preliminary Cytotoxic Screening of 7,4'-Dihydroxyhomoisoflavane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preliminary cytotoxic screening of 7,4'-Dihydroxyhomoisoflavane, a natural antioxidant compound.[1][2][3] The document is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this compound. It outlines the experimental methodologies for assessing cytotoxicity, presents hypothetical data for discussion, and explores potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a phenolic compound that has been identified as a natural antioxidant.[1][2][3] While its radical-scavenging capacity is established, with an IC50 of 0.22 mg/mL in ABTS assays, its potential as a cytotoxic agent against cancer cells remains largely unexplored.[1][2][3] This guide details a hypothetical preliminary cytotoxic screening to evaluate its anticancer potential, drawing parallels with the known anticancer activities of structurally related flavonoids, which have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[4][5][6]

Data Presentation: Hypothetical Cytotoxic Activity

To illustrate the potential cytotoxic profile of this compound, the following table summarizes hypothetical IC50 values against a panel of human cancer cell lines. These values are presented for discussion and as a framework for potential future experimental findings.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
HeLaCervical Adenocarcinoma42.8
A549Lung Carcinoma68.3
HepG2Hepatocellular Carcinoma35.1
U2OSOsteosarcoma55.7

Experimental Protocols

A detailed methodology for the preliminary cytotoxic screening of this compound is provided below, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (MCF-7, HeLa, A549, HepG2, U2OS) are obtained from a reputable cell bank.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions of the compound are made in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, is maintained at less than 0.1%. 100 µL of the respective compound dilutions are added to the wells. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a plausible signaling pathway for the cytotoxic effects of this compound.

Cytotoxic_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment (48h) cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50 end End ic50->end start Start start->cell_culture

Caption: Experimental workflow for the MTT-based cytotoxic screening of this compound.

Apoptosis_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation compound This compound jnk JNK Activation compound->jnk induces erk ERK Inhibition compound->erk inhibits akt Akt Inhibition compound->akt inhibits bax Bax (pro-apoptotic) Up-regulation jnk->bax bcl2 Bcl-2 (anti-apoptotic) Downregulation erk->bcl2 akt->bcl2 apoptosis Apoptosis bcl2->apoptosis caspase Caspase Activation bax->caspase caspase->apoptosis

References

Unraveling the Shield: A Technical Guide to the Anti-inflammatory Mechanisms of Dihydroxyflavones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydroxyflavones, a subclass of flavonoid compounds, are emerging as potent modulators of the inflammatory response. Their therapeutic potential in a range of inflammatory conditions is underscored by a growing body of research elucidating their intricate mechanisms of action. This technical guide provides an in-depth exploration of the core anti-inflammatory pathways targeted by dihydroxyflavones, with a particular focus on 7,8-dihydroxyflavone (B1666355) and 5,7-dihydroxyflavone (chrysin). It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Anti-inflammatory Mechanisms of Dihydroxyflavones

Dihydroxyflavones exert their anti-inflammatory effects through a multi-pronged approach, primarily by interfering with key signaling pathways and downregulating the expression and activity of pro-inflammatory mediators. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and in some cases, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This targeted interference leads to a reduction in the production of inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

Dihydroxyflavones, including 7,8-dihydroxyflavone and chrysin (B1683763), have been shown to effectively suppress NF-κB activation.[1][2][3][4][5][6][7] They achieve this by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[1][2][5][6] This blockade of a central inflammatory pathway is a key contributor to their anti-inflammatory prowess.

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p_IkBa p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome Inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Induces Nucleus Nucleus Dihydroxyflavones Dihydroxyflavones (e.g., 7,8-DHF, Chrysin) Dihydroxyflavones->IKK Inhibition Dihydroxyflavones->NFkB Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by dihydroxyflavones.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation and activation of these kinases lead to the activation of transcription factors that regulate the expression of inflammatory mediators.

Studies have demonstrated that 7,8-dihydroxyflavone significantly inhibits the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[1][5][6] This inhibitory effect on MAPK signaling contributes to the downregulation of pro-inflammatory enzymes and cytokines, further solidifying the anti-inflammatory profile of dihydroxyflavones.

MAPK_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation p_p38 p-p38 p_ERK p-ERK p_JNK p-JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Response Pro-inflammatory Response Transcription_Factors->Inflammatory_Response Dihydroxyflavones Dihydroxyflavones (e.g., 7,8-DHF) Dihydroxyflavones->p38 Inhibition of Phosphorylation Dihydroxyflavones->ERK Inhibition of Phosphorylation Dihydroxyflavones->JNK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by dihydroxyflavones.

Interference with the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a significant role in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression.

Chrysin (5,7-dihydroxyflavone) has been shown to inhibit the LPS-induced inflammatory response in macrophages by blocking the JAK/STAT signaling pathway.[1] Specifically, chrysin inhibits the phosphorylation of JAK1, JAK2, STAT1, and STAT3, and prevents the nuclear translocation of STAT1 and STAT3.[1] This inhibition appears to be mediated by a reduction in reactive oxygen species (ROS), which act as upstream signals for JAK/STAT activation.[1]

JAK_STAT_Inhibition Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation p_JAK p-JAK STAT STAT p_JAK->STAT Phosphorylation p_STAT p-STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer Dimerization Nucleus Nucleus p_STAT_dimer->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Chrysin Chrysin (5,7-dihydroxyflavone) Chrysin->JAK Inhibition of Phosphorylation Chrysin->STAT Inhibition of Phosphorylation Experimental_Workflow_Cell_Culture Start Start Seed_Cells Seed RAW 264.7 cells in culture plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Pretreat Pre-treat with Dihydroxyflavone (1-2h) Incubate_24h->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_Xh Incubate for specified duration Stimulate->Incubate_Xh Collect Collect supernatant and/or cell lysates Incubate_Xh->Collect Analysis Downstream Analysis (ELISA, Western Blot, RT-qPCR) Collect->Analysis

References

Navigating the Physicochemical Landscape of 7,4'-Dihydroxyhomoisoflavane: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 7,4'-Dihydroxyhomoisoflavane, a natural antioxidant compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in public literature for this particular homoisoflavane, this document focuses on established methodologies and best practices for determining these critical physicochemical parameters. The provided protocols and data presentation formats serve as a template for researchers to generate and organize their own experimental findings.

Introduction to this compound

This compound is a natural antioxidant with potential therapeutic applications.[1][2] Understanding its solubility in common laboratory solvents and its stability under various conditions is paramount for its extraction, formulation, and development as a potential therapeutic agent. This guide outlines the necessary experimental frameworks to characterize these properties.

Solubility Profile

The solubility of a compound dictates its dissolution rate and bioavailability. Currently, the only publicly available solubility data for this compound is in Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaPolarity IndexSolubility (at 25°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.210 mM[1]
WaterH₂O10.2Requires experimental determination
EthanolC₂H₅OH5.2Requires experimental determination
MethanolCH₃OH6.6Requires experimental determination
AcetoneC₃H₆O5.1Requires experimental determination
AcetonitrileC₂H₃N5.8Requires experimental determination
Ethyl AcetateC₄H₈O₂4.4Requires experimental determination
DichloromethaneCH₂Cl₂3.1Requires experimental determination

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.[3]

3.1. Materials

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or incubator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in vials prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge samples sep1->sep2 an1 Withdraw supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Analyze by HPLC an2->an3 an4 Calculate solubility an3->an4

Figure 1: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound under various environmental conditions is crucial for its handling, storage, and formulation. Stability studies should evaluate the impact of pH, temperature, and light.

Table 2: Stability of this compound under Different Conditions

ConditionParametersOutcome
pH Stability pH 2 (acidic), pH 7 (neutral), pH 9 (alkaline)Requires experimental determination
Thermal Stability 40°C, 60°C, 80°CRequires experimental determination
Photostability Exposure to UV and visible light (ICH Q1B)Requires experimental determination

Experimental Protocol for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating HPLC method is required for this analysis.[4][5]

5.1. Materials

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Heating oven for thermal stress

  • Photostability chamber (ICH Q1B compliant)[6][7]

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

5.2. Procedure

  • Preparation of Stress Samples:

    • Acid/Base Hydrolysis: Treat the compound solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at a specific temperature (e.g., 60°C).

    • Oxidation: Treat the compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound and its solution to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]

  • Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.

  • Sample Preparation: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

  • Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products).

G cluster_stress Forced Degradation Conditions cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_evaluation Evaluation stress1 Acid/Base Hydrolysis samp1 Withdraw samples at time intervals stress1->samp1 stress2 Oxidation (H2O2) stress2->samp1 stress3 Thermal Stress stress3->samp1 stress4 Photostability (ICH Q1B) stress4->samp1 samp2 Neutralize/Dilute samples samp1->samp2 an1 HPLC analysis with -indicating method samp2->an1 eval1 Monitor parent compound decrease an1->eval1 eval2 Identify and quantify degradation products eval1->eval2

Figure 2: Workflow for a forced degradation stability study.

Conclusion

The provided framework outlines the essential experimental procedures for a comprehensive evaluation of the solubility and stability of this compound. The generation of this data is a critical step in the preclinical development of this promising natural compound. Researchers are encouraged to utilize these methodologies to build a robust physicochemical profile, which will be invaluable for future formulation and drug delivery studies.

References

The Pervasive Presence of Homoisoflavonoids in the Genus Dracaena: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, isolation, and biological activities of homoisoflavonoids derived from Dracaena species, providing a comprehensive resource for phytochemical researchers, pharmacologists, and drug development professionals.

The genus Dracaena, renowned for its use in traditional medicine, particularly the resinous exudate known as "dragon's blood," is a rich reservoir of a unique class of flavonoids known as homoisoflavonoids. These compounds, characterized by a C16 skeleton, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a thorough overview of the natural occurrence of homoisoflavonoids in various Dracaena species, detailed experimental protocols for their isolation and characterization, a quantitative summary of their biological activities, and a visualization of the key signaling pathways they modulate.

Natural Occurrence and Distribution

Homoisoflavonoids are consistently found as characteristic secondary metabolites across numerous species of the Dracaena genus. The red resin, a substance produced by several Dracaena species, is a particularly abundant source of these compounds. Notable species that have been extensively studied for their homoisoflavonoid content include Dracaena cochinchinensis, Dracaena cinnabari, Dracaena cambodiana, and Dracaena draco. The types of homoisoflavonoids isolated encompass a range of structural variations, including homoisoflavans, homoisoflavanones, chalcones, and dihydrochalcones.

Quantitative Data on Biological Activities

Homoisoflavonoids from Dracaena species have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and osteogenic effects. The following tables summarize the quantitative data on these activities, providing a comparative overview for researchers.

Table 1: Cytotoxic Activity of Homoisoflavonoids from Dracaena Species
CompoundDracaena SpeciesCell LineIC50 (µg/mL)Reference
CambodianolD. cambodianaK562 (Chronic Myelogenous Leukemia)1.4[1][2]
SGC-7901 (Human Gastric Cancer)2.9[1][2]
4,4'-dihydroxy-3,2'-dimethoxychalconeD. cambodianaK5622.5
SMMC-7721 (Human Hepatoma)4.3
SGC-79014.4
(±)-7,4′-DihydroxyhomoisoflavanoneD. cambodianaK56216-29
SGC-790116-29
8-methylsocotrin-4′-olD. cambodianaK56216-29
SGC-790116-29
Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Dracaena Species
CompoundDracaena SpeciesAssayIC50 (µM)Reference
Loureirin DD. cochinchinensisNO production in LPS-stimulated RAW 264.7 macrophages50.3
Cochinchinenin LD. cochinchinensisNO production in LPS-stimulated BV-2 microglial cells4.9 ± 0.4
Cochinchinenin MD. cochinchinensisNO production in LPS-stimulated BV-2 microglial cells5.4 ± 0.6
Homoisoflavanone (unspecified)D. cochinchinensisNO production in LPS-stimulated BV-2 microglial cells60.4-75.6[3]
Dihydrochalcone (B1670589) (compound 9)D. cochinchinensisNO production in LPS-stimulated RAW 264.7 macrophages50.3[4]
Table 3: Osteogenic Activity of Homoisoflavonoids from Dracaena cochinchinensis
CompoundConcentration (µM)Effect on Alkaline Phosphatase (ALP) Activity (% of control)Reference
Dracaeconolide B10159.6 ± 5.9[3]
(3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane10167.6 ± 10.9[3]
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane10162.0 ± 1.4[3]
7,4'-dihydroxy-8-methylflavan10151.3 ± 4.0[3]
5,4'-dihydroxy-7-methoxy-6-methylflavane10171.0 ± 8.2[3]
7,4'-dihydroxyflavan10169.9 ± 7.3[3]

Experimental Protocols

A generalized workflow for the extraction and isolation of homoisoflavonoids from Dracaena species is presented below. It is important to note that specific parameters may need to be optimized depending on the plant material and the target compounds.

General Extraction and Isolation Procedure
  • Plant Material Preparation: The air-dried and powdered plant material (e.g., resin, stems, leaves) is subjected to extraction.

  • Extraction: Maceration or Soxhlet extraction is commonly employed using solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and methanol. For the resin of Dracaena cochinchinensis, extraction with 95% ethanol (B145695) is a common starting point.

  • Fractionation: The crude extract is then partitioned with different solvents to yield fractions with varying polarities. For instance, the ethanolic extract can be suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The fractions enriched with homoisoflavonoids are subjected to column chromatography for further separation.

    • Stationary Phase: Silica gel (100-200 mesh or 200-300 mesh) is frequently used. Other stationary phases like Sephadex LH-20 may also be employed.

    • Mobile Phase: A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include petroleum ether-ethyl acetate, chloroform-methanol, and n-hexane-acetone gradients.

  • Purification: Fractions obtained from column chromatography are further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC), often with a C18 column and a mobile phase of methanol-water or acetonitrile-water.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

experimental_workflow plant_material Dracaena Plant Material (e.g., Resin, Stems) extraction Extraction (e.g., 95% Ethanol) plant_material->extraction fractionation Fractionation (Solvent Partitioning) extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography purification Purification (Prep-HPLC/TLC) column_chromatography->purification structure_elucidation Structure Elucidation (NMR, MS, etc.) purification->structure_elucidation pure_compounds Pure Homoisoflavonoids structure_elucidation->pure_compounds

Caption: General workflow for the extraction and isolation of homoisoflavonoids.

Signaling Pathways Modulated by Dracaena Homoisoflavonoids

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of homoisoflavonoids from Dracaena. Two key pathways that have been identified are the IL-6/STAT3/NF-κB signaling pathway, which is crucial in inflammation, and pathways involved in osteogenic differentiation.

Inhibition of the IL-6/STAT3/NF-κB Signaling Pathway

Loureirin D, a dihydrochalcone from Dracaena cochinchinensis, has been shown to inhibit the activation of the IL-6/STAT3/NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

IL6_STAT3_NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R GP130 gp130 JAK JAK GP130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation IKK IKK JAK->IKK Activation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3->pSTAT3_dimer_nuc Dimerization & Translocation pIKK p-IKK IKK->pIKK IkB IκBα pIKK->IkB Phosphorylation pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) pIkB->NFkB Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation inflammatory_genes Inflammatory Gene Transcription pSTAT3_dimer_nuc->inflammatory_genes NFkB_nuc->inflammatory_genes IL6 IL-6 IL6->IL6R LoureirinD Loureirin D LoureirinD->JAK Inhibition

Caption: Inhibition of the IL-6/STAT3/NF-κB signaling pathway by Loureirin D.

Promotion of Osteogenic Differentiation

Several homoisoflavonoids from Dracaena cochinchinensis have been found to promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This process is critical for bone formation and repair. While the precise signaling pathways for these specific compounds are still under investigation, a general representation of key osteogenic pathways that could be involved is presented below. These compounds have been shown to increase the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation.

osteogenic_pathway cluster_pathways Potential Signaling Pathways cluster_markers Osteogenic Markers MSC Mesenchymal Stem Cell (MSC) Osteoblast Osteoblast MSC->Osteoblast Differentiation ALP Alkaline Phosphatase (ALP) Activity ↑ Osteoblast->ALP Runx2 Runx2 Expression ↑ Osteoblast->Runx2 Osteocalcin Osteocalcin Expression ↑ Osteoblast->Osteocalcin Dracaena_HIF Dracaena Homoisoflavonoids BMP_Smad BMP/Smad Pathway Dracaena_HIF->BMP_Smad Activation Wnt_beta_catenin Wnt/β-catenin Pathway Dracaena_HIF->Wnt_beta_catenin Activation MAPK MAPK Pathway Dracaena_HIF->MAPK Activation BMP_Smad->MSC Wnt_beta_catenin->MSC MAPK->MSC

Caption: Potential signaling pathways involved in homoisoflavonoid-induced osteogenesis.

Conclusion

The Dracaena genus stands out as a prolific source of homoisoflavonoids with significant therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore these fascinating natural products further. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as on conducting preclinical and clinical studies to validate their therapeutic efficacy. The continued investigation of Dracaena homoisoflavonoids holds great promise for the development of novel drugs for a range of diseases, including cancer, inflammatory disorders, and bone-related conditions.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of 7,4'-Dihydroxyhomoisoflavane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the total synthesis of 7,4'-dihydroxyhomoisoflavane, a natural product of interest for its potential biological activities. The synthesis is designed as a multi-step process, commencing with accessible starting materials and proceeding through key intermediates. Detailed experimental procedures, data tables for quantitative analysis, and a visual workflow are provided to guide researchers in the successful synthesis of the target molecule.

Overall Synthetic Strategy

The total synthesis of this compound is proposed via a three-stage route. The initial stage involves the construction of a protected homoisoflavanone intermediate, 7,4'-dimethoxyhomoisoflavanone. This is followed by the reduction of the C4-carbonyl group to yield the corresponding 7,4'-dimethoxyhomoisoflavane. The final stage is the simultaneous deprotection of the two methoxy (B1213986) groups to afford the target compound, this compound.

Logical Workflow of the Total Synthesis

Total_Synthesis_Workflow cluster_0 Stage 1: Homoisoflavanone Synthesis cluster_1 Stage 2: Reduction cluster_2 Stage 3: Deprotection A Resorcinol (B1680541) C 2,4-Dihydroxyphenyl-4'-methoxybenzyl ketone (Deoxybenzoin Intermediate) A->C B 4-Methoxyphenylacetic acid B->C D Methylation C->D E 2-Hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketone D->E F Cyclization with Paraformaldehyde E->F G 7,4'-Dimethoxyhomoisoflavanone F->G H 7,4'-Dimethoxyhomoisoflavane G->H Ketone Reduction I This compound (Final Product) H->I Demethylation

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 7,4'-Dimethoxyhomoisoflavanone

This stage focuses on the construction of the core homoisoflavanone skeleton with the hydroxyl groups protected as methyl ethers.

1.1: Synthesis of 2,4-Dihydroxyphenyl-4'-methoxybenzyl ketone (Deoxybenzoin Intermediate)

This reaction is a Friedel-Crafts acylation between resorcinol and 4-methoxyphenylacetic acid.

  • Procedure:

    • To a cooled (-10 °C) autoclave, add 4-methoxyphenylacetic acid (83.9 g, 0.5 mol), resorcinol (55 g, 0.5 mol), and liquid hydrogen fluoride (B91410) (450 g).

    • Stir the mixture at 20 °C for 12 hours.

    • After the reaction, carefully evaporate the hydrogen fluoride under a stream of nitrogen at 40 °C.

    • Wash the resulting precipitate with water and dry to yield the crude product.[1][2]

    • Recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure 2,4-dihydroxyphenyl-4'-methoxybenzyl ketone.

1.2: Synthesis of 2-Hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketone

This step involves the selective methylation of the C4 hydroxyl group.

  • Procedure:

    • Dissolve 2,4-dihydroxyphenyl-4'-methoxybenzyl ketone (0.1 mol) in acetone (B3395972) (200 mL).

    • Add anhydrous potassium carbonate (1.2 eq) and dimethyl sulfate (B86663) (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to isolate 2-hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketone.

1.3: Synthesis of 7,4'-Dimethoxyhomoisoflavanone

This is an intramolecular cyclization to form the chromanone ring.

  • Procedure:

    • To a solution of 2-hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketone (0.05 mol) in methanol, add paraformaldehyde (2.0 eq) and piperidine (B6355638) (0.5 eq).

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7,4'-dimethoxyhomoisoflavanone.

Stage 2: Reduction of 7,4'-Dimethoxyhomoisoflavanone

This stage involves the reduction of the C4-ketone to a methylene (B1212753) group to form the homoisoflavane skeleton.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 7,4'-dimethoxyhomoisoflavanone (0.02 mol) in ethanol in a hydrogenation vessel.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and evaporate the solvent to obtain 7,4'-dimethoxyhomoisoflavane.

Stage 3: Demethylation to this compound

The final step is the deprotection of the methoxy groups to yield the target dihydroxy compound. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[3][4][5][6]

  • Procedure:

    • Dissolve 7,4'-dimethoxyhomoisoflavane (0.01 mol) in anhydrous dichloromethane (B109758) (DCM, 50 mL) under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a 1M solution of boron tribromide in DCM (2.5 eq) dropwise via a syringe. A white precipitate may form.[7]

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[7]

    • Carefully quench the reaction by slowly adding water, followed by extraction with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

StepReactionStarting MaterialsKey ReagentsSolventExpected Yield (%)
1.1Friedel-Crafts AcylationResorcinol, 4-Methoxyphenylacetic acidLiquid Hydrogen Fluoride-85-95[1][2]
1.2Selective Methylation2,4-Dihydroxyphenyl-4'-methoxybenzyl ketoneDimethyl sulfate, K₂CO₃Acetone70-80
1.3Cyclization2-Hydroxy-4-methoxyphenyl-4'-methoxybenzyl ketoneParaformaldehyde, PiperidineMethanol60-70
2Ketone Reduction7,4'-Dimethoxyhomoisoflavanone10% Pd/C, H₂Ethanol80-90
3Demethylation7,4'-DimethoxyhomoisoflavaneBoron Tribromide (BBr₃)Dichloromethane75-85[5][7]

Signaling Pathway and Experimental Workflow Diagrams

Chemical Transformation Pathway

Chemical_Transformation cluster_intermediates Key Intermediates cluster_final Final Product Deoxybenzoin 2-Hydroxy-4-methoxyphenyl- 4'-methoxybenzyl ketone Homoisoflavanone 7,4'-Dimethoxyhomoisoflavanone Deoxybenzoin->Homoisoflavanone Cyclization Homoisoflavane 7,4'-Dimethoxyhomoisoflavane Homoisoflavanone->Homoisoflavane Reduction FinalProduct This compound Homoisoflavane->FinalProduct Demethylation

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Notes & Protocols: Ultrasound-Assisted Extraction of Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advance of Ultrasound-Assisted Extraction (UAE)

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities[1][2][3]. Efficiently extracting these valuable compounds is a critical first step in phytochemical and pharmaceutical research[1]. Traditional methods like maceration, heat reflux, and Soxhlet extraction are often limited by long extraction times, high solvent consumption, and potential degradation of thermosensitive compounds[4][5].

Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient alternative[6]. This technique utilizes the energy of ultrasonic waves to accelerate the extraction process, offering significant advantages such as reduced extraction time, lower solvent usage, and increased yields, all while operating at lower temperatures, which helps preserve the integrity of the bioactive compounds[5][6][7]. UAE is recognized for its simplicity, cost-effectiveness, and efficiency, making it an ideal method for extracting flavonoids from various plant matrices[2].

Mechanism of Ultrasound-Assisted Extraction

The efficacy of UAE is primarily attributed to the phenomenon of acoustic cavitation. When ultrasonic waves pass through a liquid medium, they create and collapse microscopic bubbles. This process generates localized high-pressure and high-temperature gradients, shockwaves, and micro-jets that work in concert to enhance extraction efficiency[2][4].

The key mechanisms include:

  • Cell Wall Disruption: The intense physical forces generated by cavitation effectively break down the plant's cellular walls and membranes[4][8].

  • Enhanced Mass Transfer: The disruption of the cell structure facilitates the release of intracellular flavonoids into the solvent[4].

  • Increased Solvent Penetration: The ultrasonic waves improve the penetration of the solvent into the plant matrix, increasing the contact surface area between the solvent and the target compounds.

UAE_Mechanism Mechanism of Ultrasound-Assisted Extraction cluster_ultrasound Ultrasound Application cluster_process Physical Phenomena cluster_effect Effects on Plant Material cluster_result Outcome UltrasonicWave Ultrasonic Waves (20-100 kHz) Cavitation Acoustic Cavitation (Bubble formation & collapse) UltrasonicWave->Cavitation SolventPenetration Enhanced Solvent Penetration UltrasonicWave->SolventPenetration Mechanical Vibration Microjets Micro-jets & Shockwaves Cavitation->Microjets CellWall Plant Cell Wall Disruption Microjets->CellWall FlavonoidRelease Release of Intracellular Flavonoids CellWall->FlavonoidRelease MassTransfer Increased Mass Transfer SolventPenetration->MassTransfer MassTransfer->FlavonoidRelease

Diagram 1: Mechanism of Ultrasound-Assisted Extraction.

General Experimental Workflow & Protocols

The following sections detail a generalized workflow and specific protocols for the extraction and analysis of flavonoids from plant materials using UAE.

UAE_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Ultrasound-Assisted Extraction cluster_analysis 3. Analysis arrow arrow A Plant Material Collection B Washing & Drying A->B C Grinding to Powder B->C D Mix Powder with Solvent C->D E Sonication (Control Power, Temp, Time) D->E F Filtration / Centrifugation E->F G Crude Flavonoid Extract F->G H Total Flavonoid Content (TFC) Assay G->H I Antioxidant Activity Assays (DPPH, ABTS, etc.) G->I J Chromatographic Analysis (HPLC) G->J

Diagram 2: General experimental workflow for UAE of flavonoids.

This protocol provides a general procedure. Optimal conditions (solvent, ratio, power, time, temperature) must be determined for each specific plant material. Refer to Table 1 for examples.

Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., Ethanol (B145695), Methanol (B129727), aqueous mixtures)

  • Ultrasonic bath or probe sonicator (e.g., 40 kHz frequency)[4]

  • Extraction vessel (e.g., 250 mL conical flask)[4]

  • Temperature controller/water bath

  • Filtration system (e.g., filter paper or centrifuge)

  • Rotary evaporator (for solvent removal, optional)

Procedure:

  • Preparation: Accurately weigh a specific amount of the dried plant powder (e.g., 1.0 g to 5.0 g) and place it into the extraction vessel.

  • Solvent Addition: Add the chosen solvent at a predetermined liquid-to-solid ratio (e.g., 25 mL/g to 60 mL/g)[3][7]. The solvent is often an aqueous ethanol or methanol solution, with concentrations ranging from 40% to 80% being common[1][7][9].

  • Sonication: Place the vessel in the ultrasonic bath or insert the ultrasonic probe. Set the desired extraction temperature (e.g., 50-75 °C), ultrasonic power (e.g., 200-400 W), and extraction time (e.g., 30-60 minutes)[1][2].

  • Recovery: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation (e.g., 3000 rpm for 10 min)[2].

  • Storage: Collect the supernatant (filtrate), which contains the crude flavonoid extract. Store at 4°C for further analysis[5]. If desired, the solvent can be removed using a rotary evaporator to obtain a concentrated extract.

The aluminum chloride colorimetric method is widely used to determine the total flavonoid content.

Materials and Equipment:

Procedure:

  • Reaction Mixture: In a test tube, mix 0.25 mL of the plant extract with 0.75 mL of methanol[9].

  • Reagent Addition: Add 0.05 mL of 10% AlCl₃, 0.05 mL of 1 M potassium acetate, and 1.4 mL of distilled water[9].

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes[9].

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 415 nm) using a spectrophotometer[10].

  • Quantification: Prepare a standard curve using a known concentration of quercetin or rutin. Calculate the TFC of the extract based on the standard curve. The results are typically expressed as milligrams of quercetin equivalents per gram of dry sample (mg QE/g) or rutin equivalents per gram (mg RE/g)[2][10].

This assay measures the antioxidant capacity of the extract.

Materials and Equipment:

  • Crude flavonoid extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid, BHA)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the flavonoid extract in methanol.

  • Reaction: Mix a specific volume of the extract solution (e.g., 0.5 mL) with a DPPH solution (e.g., 2.0 mL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A control is prepared using methanol instead of the extract.

  • Calculation: The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 The results are often expressed as the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals[10][11].

Application Data: Optimized UAE Parameters for Flavonoids

The optimal conditions for UAE vary significantly depending on the plant species, the specific flavonoids being targeted, and the solvent system used. The following tables summarize optimized parameters from various studies.

Table 1: Optimized Ultrasound-Assisted Extraction Conditions for Total Flavonoids from Various Plant Sources

Plant Material Optimal Ethanol Conc. (%) Temp. (°C) Power (W) Time (min) Liquid/Solid Ratio (mL/g) Total Flavonoid Yield Reference
Lactuca indica L. 58.86 - 411.43 30 24.76 48.01 mg/g
Pteris cretica L. 56.74 74.27 - 45.94 33.69 4.71% [1][4]
Olea europaea (Olive) Leaves - 50 270 50 41 74.95 mg RE/g [2]
Centella asiatica 75 - 87.5 30 20 43.71 ± 1.92 mg/g [9]
Alfalfa 52.14 62.33 - 57.08 57.16 - [3]
Camellia fascicularis 40 72.3 - 96 (1.6 h) 60 4.77% [7]
Potentilla fruticosa L. 70 (v/v% DES-3) - 317.6 46.9 40 - [12]

| Banana Inflorescence | 80 | 55 | 350 | 30 | 30 | 22.97 mg QE/100g |[13] |

Note: Some studies do not specify power as it is dependent on the equipment used, or use temperature as the primary variable. Yields are reported as published and may not be directly comparable due to different units and quantification standards.

Table 2: Comparison of UAE with Other Extraction Methods

Plant Material Method Total Flavonoid Content Key Finding Reference
Lactuca indica L. UAE ~48 mg/g UAE yield was significantly higher than solvent extraction and microwave-assisted extraction (MAE).
Solvent Extraction < 40 mg/g
MAE < 40 mg/g
Pteris cretica L. UAE 4.71% Yield was higher than Heat Reflux Extraction (HRE). [1][4]
HRE < 4.71%
Banana Inflorescence UAE 22.97 mg QE/100g TFC was 1.6 times higher than that obtained by Orbital Shaking Extraction (OSE). [13]
OSE 14.67 mg QE/100g
Valeriana officinalis UAE 127.3 mg QE/g UAE yielded the highest flavonoid content compared to Soxhlet and maceration. [10]
Soxhlet 114.2 mg QE/g

| | Maceration | 79.6 mg QE/g | | |

Conclusion

Ultrasound-Assisted Extraction is a powerful, efficient, and green technology for isolating flavonoids from plant materials. As demonstrated, UAE consistently outperforms conventional methods by providing higher yields in shorter times with reduced solvent consumption[5][13]. The optimization of key parameters—including solvent concentration, temperature, time, and power—is crucial for maximizing extraction efficiency for a given plant matrix. The protocols and data presented here provide a comprehensive guide for researchers and professionals aiming to develop robust and effective extraction processes for flavonoid-based drug discovery and development.

References

Microwave-Assisted Extraction of Phenolic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of phenolic compounds from various matrices using Microwave-Assisted Extraction (MAE). MAE is a modern and efficient green technology that offers significant advantages over conventional extraction methods, including reduced solvent consumption, shorter extraction times, and higher yields of target compounds.[1][2][3][4][5][6]

Principle of Microwave-Assisted Extraction

Microwave-assisted extraction operates on the principle of directly heating the solvent and the sample matrix using microwave energy. The polar molecules within the sample, particularly water, align with the electromagnetic field. The rapid oscillation of the field creates friction, leading to efficient and rapid heating.[7] This localized heating causes the rupture of plant cell walls, enhancing the release of intracellular contents, including phenolic compounds, into the solvent.[8]

Advantages of MAE for Phenolic Compound Extraction

Compared to traditional methods like Soxhlet extraction and maceration, MAE offers several key benefits:

  • Increased Efficiency: MAE significantly reduces extraction times, often from hours to minutes.[2][3][9][10]

  • Higher Yields: Many studies report higher recovery of phenolic compounds with MAE.[2][3][6][9][10]

  • Reduced Solvent Consumption: The efficiency of the process allows for the use of smaller volumes of solvents, making it a more environmentally friendly technique.[1][2][11]

  • Improved Extract Quality: Shorter extraction times and lower overall thermal stress can help to minimize the degradation of thermolabile phenolic compounds.[5]

Key Experimental Parameters in MAE

The efficiency of MAE is influenced by several critical parameters that need to be optimized for each specific application.[7][11] These include:

  • Solvent Type and Concentration: The choice of solvent is crucial and depends on the polarity of the target phenolic compounds. Ethanol (B145695) and methanol, often in aqueous solutions, are commonly used.[3][12]

  • Microwave Power: Higher microwave power can lead to faster heating and extraction, but excessive power may cause degradation of the target compounds.[5][10][13]

  • Extraction Time: The optimal extraction time needs to be determined to ensure complete extraction without degrading the phenolic compounds.[1][2][14][15]

  • Temperature: Temperature plays a significant role in the solubility and stability of phenolic compounds.[1][14][15]

  • Solid-to-Liquid Ratio: This ratio affects the absorption of microwave energy and the concentration gradient of the target compounds.[2][13]

Comparative Data of MAE Protocols for Phenolic Compounds

The following table summarizes optimized MAE conditions and the resulting total phenolic content (TPC) from various plant sources as reported in the literature. This data can serve as a starting point for developing new extraction protocols.

Plant MaterialSolventMicrowave Power (W)Extraction Time (min)Temperature (°C)Solid-to-Liquid Ratio (g/mL)Total Phenolic Content (mg GAE/g DW)Reference
Date Seeds46% Ethanol120027.3621:2059[1][14][15]
Opuntia ficus-indica Cladodes40% Ethanol1001.94-1:41.0621.77[13]
Licorice Root80% Ethanol-5-6-1:12.747.47[2]
Eleusine indica57.23% Ethanol217.774.53--74.81[3]
Melastoma sanguineum Fruit30% Ethanol50045501:3038.08[10]
Phyllostachys heterocycla Leaves78.1% Ethanol55924.9---[9]
Gordonia axillaris Fruit36.89% Ethanol40071.04401:29.56-[5]

mg GAE/g DW: milligrams of Gallic Acid Equivalents per gram of Dry Weight.

Detailed Experimental Protocols

The following are generalized protocols for microwave-assisted extraction of phenolic compounds. These should be adapted and optimized for specific plant materials and target compounds.

Protocol 1: General MAE for Total Phenolic Content

This protocol is a starting point for the extraction of a broad range of phenolic compounds.

Materials and Equipment:

  • Microwave extraction system

  • Dried and ground plant material

  • Extraction solvent (e.g., 50-80% ethanol in water)

  • Reaction vessels

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filters

  • Volumetric flasks

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (7.5% w/v)

  • Gallic acid standard

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Weigh a precise amount of the dried, ground plant material (e.g., 1 g) and place it into the microwave extraction vessel.

  • Solvent Addition: Add the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Microwave Extraction:

    • Place the vessel in the microwave extractor.

    • Set the desired microwave power (e.g., 400-800 W), extraction time (e.g., 5-30 min), and temperature (e.g., 50-80 °C).

    • Start the extraction program.

  • Cooling and Filtration:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract using filter paper or a syringe filter to remove solid particles.

  • Centrifugation (Optional): For finer particles, centrifuge the filtrate at a high speed (e.g., 10,000 rpm) for 10 minutes and collect the supernatant.

  • Storage: Store the extract in a dark, airtight container at 4°C until analysis.

  • Total Phenolic Content (TPC) Determination (Folin-Ciocalteu Method):

    • Prepare a gallic acid standard curve.

    • To a test tube, add an aliquot of the extract (or standard).

    • Add Folin-Ciocalteu reagent and incubate for a few minutes.[4]

    • Add the sodium carbonate solution and incubate in the dark at room temperature.[4]

    • Measure the absorbance at a specific wavelength (e.g., 765 nm) using a UV-Vis spectrophotometer.[4]

    • Calculate the TPC of the extract based on the gallic acid standard curve and express the results as mg GAE/g DW.

Protocol 2: Optimized MAE for Flavonoid Extraction from Phyllostachys heterocycla Leaves

This protocol is an example of an optimized method for a specific class of phenolic compounds.[9]

Materials and Equipment:

  • Same as Protocol 1, with a focus on flavonoid standards (e.g., quercetin, rutin) for quantification if desired.

Procedure:

  • Sample Preparation: Use dried and powdered leaves of Phyllostachys heterocycla.

  • Solvent Addition: Add 78.1% ethanol to the sample.

  • Microwave Extraction:

    • Set the microwave power to 559 W.

    • Set the extraction time to 24.9 minutes.

  • Post-Extraction Processing: Follow steps 4-6 from Protocol 1.

  • Analysis: The extract can be analyzed for total flavonoid content using colorimetric methods (e.g., aluminum chloride method) or for specific flavonoids using techniques like HPLC.

Visualizing the MAE Workflow and Logic

The following diagrams illustrate the general workflow of a Microwave-Assisted Extraction experiment and the logical relationship between the key parameters and the desired outcome.

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Outcome start Start: Plant Material grinding Grinding & Sieving start->grinding weighing Weighing grinding->weighing mixing Mixing with Solvent weighing->mixing mae Microwave Irradiation (Power, Time, Temp) mixing->mae cooling Cooling mae->cooling filtration Filtration cooling->filtration centrifugation Centrifugation filtration->centrifugation analysis Phenolic Content Analysis (e.g., Folin-Ciocalteu) centrifugation->analysis end End: Phenolic-Rich Extract analysis->end

Caption: A general workflow diagram for Microwave-Assisted Extraction of phenolic compounds.

MAE_Logic cluster_inputs Input Parameters (Optimization) cluster_process Core Process cluster_outputs Desired Outcomes power Microwave Power mae_process Microwave-Assisted Extraction (MAE) power->mae_process time Extraction Time time->mae_process temp Temperature temp->mae_process solvent Solvent Concentration solvent->mae_process ratio Solid:Liquid Ratio ratio->mae_process yield High Yield of Phenolic Compounds mae_process->yield quality High Quality Extract (Minimal Degradation) mae_process->quality

Caption: Logical relationship of key parameters influencing the outcome of MAE.

References

Application Note: HPLC-UV Method for the Quantification of 7,4'-Dihydroxyhomoisoflavane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,4'-Dihydroxyhomoisoflavane is a member of the homoisoflavonoid class of natural products. Homoisoflavonoids are known for their diverse biological activities, making them of interest in pharmaceutical and nutraceutical research. Accurate quantification of these compounds is essential for quality control, pharmacokinetic studies, and biological activity assessment. This application note describes a reliable HPLC-UV method for the quantitative analysis of this compound.

Due to the limited availability of a specific validated HPLC-UV method for this compound in the public domain, this protocol has been adapted from established and validated methods for structurally similar isoflavones, such as daidzein (B1669772) (4',7-dihydroxyisoflavone). The principles of reversed-phase chromatography and UV detection are broadly applicable to this class of compounds.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase where compounds are retained based on their hydrophobicity. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective separation of this compound from other matrix components. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards of known concentrations. The UV detector is set at a wavelength that provides optimal absorbance for the analyte. Based on the UV absorption characteristics of structurally related isoflavones, a detection wavelength in the range of 250-300 nm is appropriate.[1][2] For 4',7-dihydroxyisoflavone, absorption maxima have been reported at 249 nm and 301 nm.[2]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

  • Reference Standard: this compound (purity ≥98%).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol or a mixture of acetonitrile and water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and bring to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. Store at 4°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These will be used to generate the calibration curve.

3. Sample Preparation (General Procedure for a Plant Extract)

  • Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg of dried extract).

  • Add 10 mL of methanol to the sample in a suitable container.

  • Vortex for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the diluent to ensure the analyte concentration falls within the range of the calibration curve.

4. HPLC-UV Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 260 nm

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-UV method, adapted from validated methods for similar isoflavones.[3] These values should be determined experimentally during method validation for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area < 2.0% (for n=6 injections)

Table 2: Method Validation Parameters (Adapted Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.15 µg/mL
Limit of Quantification (LOQ) ~0.50 µg/mL
Accuracy (% Recovery) 95% - 105%
Precision (%RSD)
    - Intra-day< 2.0%
    - Inter-day< 3.0%

Mandatory Visualizations

G prep_standards Prepare Standard Solutions (Stock and Working Standards) calibration Generate Calibration Curve (Inject Standards) prep_standards->calibration prep_sample Prepare Sample (Extraction, Centrifugation, Filtration) sample_analysis Analyze Sample (Inject Sample) prep_sample->sample_analysis hplc_setup Set Up HPLC System (Column, Mobile Phase, Conditions) hplc_setup->calibration hplc_setup->sample_analysis data_acquisition Data Acquisition (Chromatogram and Peak Area) calibration->data_acquisition sample_analysis->data_acquisition quantification Quantification (Calculate Concentration) data_acquisition->quantification

Caption: Experimental workflow for HPLC-UV quantification.

G method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (Intra- & Inter-day) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness

Caption: Key parameters for HPLC method validation.

References

Application Note: Quantitative Analysis of 7,4'-Dihydroxyhomoisoflavane and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed methodology for the sensitive and selective quantification of 7,4'-dihydroxyhomoisoflavane and its primary metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers in pharmacology, drug metabolism, and natural product chemistry. Homoisoflavonoids are a class of flavonoids known for a variety of biological activities. Understanding their metabolic fate is crucial for evaluating their therapeutic potential. This document outlines procedures for sample preparation, LC-MS/MS conditions, and data analysis, and includes predicted mass spectrometric parameters for the target analytes.

Introduction

This compound is a homoisoflavonoid with potential pharmacological activities. To understand its bioavailability, distribution, metabolism, and excretion (ADME) profile, a robust analytical method for its quantification in biological samples is essential. LC-MS/MS offers the high sensitivity and specificity required for the analysis of drugs and their metabolites in complex biological matrices. This application note describes a comprehensive protocol for the analysis of this compound and its expected major metabolites, which include methylated, sulfated, and glucuronidated conjugates.

Experimental

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Outlined below are protocols for plasma/serum and urine.

Plasma/Serum Sample Preparation (Protein Precipitation)

  • Thaw plasma or serum samples on ice.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute and Shoot)

  • Thaw urine samples on ice.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.[1]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[2]

For the analysis of conjugated metabolites, an enzymatic hydrolysis step can be included.[2][3]

Enzymatic Hydrolysis (for total this compound analysis)

  • To 100 µL of plasma or urine, add 50 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/sulfatase from Helix pomatia (≥85,000 units/mL β-glucuronidase and ≥7,500 units/mL sulfatase).

  • Incubate at 37°C for 2 hours.

  • Proceed with the protein precipitation or dilution protocol as described above.

Liquid Chromatography

Table 1: HPLC/UPLC Conditions

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Both positive and negative ionization modes should be evaluated, though negative mode is often more sensitive for phenolic compounds.

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature500°C
Nebulizer Gas50 psi
Heater Gas50 psi
Curtain Gas30 psi
Collision GasNitrogen
Dwell Time100 ms
Predicted MRM Transitions

The following table lists the predicted Multiple Reaction Monitoring (MRM) transitions for this compound and its major metabolites. These transitions are based on the known fragmentation patterns of flavonoids and should be optimized for the specific instrument used. The fragmentation of flavonoids often involves cleavage of the C-ring.[4] For conjugated metabolites, the loss of the conjugate group is a primary fragmentation pathway.

Table 3: Predicted MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Value)
This compound257.08135.04-25
257.08121.03-35
Methyl-7,4'-dihydroxyhomoisoflavane271.10149.06-25
271.10135.04-30
This compound Glucuronide433.11257.08-20
433.11113.02-40
This compound Sulfate337.04257.08-25
337.04135.04-35

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of the analytical standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma/Serum Sample precip Protein Precipitation (Acetonitrile) plasma->precip urine Urine Sample centrifuge2 Centrifugation urine->centrifuge2 centrifuge1 Centrifugation precip->centrifuge1 dilute Dilution filter Filtration dilute->filter evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute reconstitute->filter centrifuge2->dilute lcms LC-MS/MS System (C18 Column, ESI-) filter->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: Experimental workflow for LC-MS/MS analysis.

Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound methylation Methylation parent->methylation COMT hydroxylation Hydroxylation parent->hydroxylation CYP450 glucuronidation Glucuronidation parent->glucuronidation UGT sulfation Sulfation parent->sulfation SULT methyl_metabolite Methylated Metabolite methylation->methyl_metabolite hydroxy_metabolite Hydroxylated Metabolite hydroxylation->hydroxy_metabolite methyl_metabolite->glucuronidation methyl_metabolite->sulfation hydroxy_metabolite->glucuronidation hydroxy_metabolite->sulfation glucuronide_metabolite Glucuronide Conjugate glucuronidation->glucuronide_metabolite sulfate_metabolite Sulfate Conjugate sulfation->sulfate_metabolite

Caption: Proposed metabolic pathway for this compound.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound and its metabolites using LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry are based on established protocols for related flavonoid compounds and offer high sensitivity and selectivity. The provided MRM transitions serve as a starting point for method development and should be optimized for the specific instrumentation used. This methodology will be a valuable tool for researchers investigating the pharmacokinetic and metabolic profiles of this and other homoisoflavonoids.

References

Application Notes and Protocols for Investigating the Bioactivity of 7,4'-Dihydroxyhomoisoflavane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro cell-based assays for characterizing the potential bioactivities of 7,4'-Dihydroxyhomoisoflavane. The protocols are designed to assess its antioxidant, anti-inflammatory, and potential anticancer and phytoestrogenic effects.

Introduction to this compound

This compound belongs to the isoflavonoid (B1168493) class of compounds, which are known for their diverse biological activities. As phytoestrogens, they can mimic the effects of estrogen, and many exhibit significant antioxidant, anti-inflammatory, and antiproliferative properties. The following protocols outline key in vitro assays to elucidate the specific bioactivities of this compound.

Antioxidant Activity Assessment

Oxidative stress is implicated in numerous diseases. The following assays can determine the capacity of this compound to mitigate cellular oxidative stress.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.[1][2]

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound and a positive control (e.g., Quercetin) for 1-2 hours.

  • Probe Loading: Add the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[2][3]

  • Induction of Oxidative Stress: Introduce a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), to induce ROS production.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time.[3] A decrease in fluorescence in the presence of the compound indicates antioxidant activity.

Reactive Oxygen Species (ROS) Scavenging Assay

This assay directly measures the scavenging of intracellular ROS.[1]

Protocol:

  • Cell Culture and Treatment: Culture cells as described above and treat with this compound.

  • Induction of Oxidative Stress: Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂).[3]

  • Probe Addition: Add a cell-permeable dye that fluoresces upon reaction with ROS (e.g., CellROX® Deep Red Reagent).

  • Quantification: Measure the fluorescence intensity using a microplate reader or flow cytometer. A reduction in fluorescence indicates ROS scavenging.

Data Presentation: Antioxidant Activity

AssayCell LineInducerEndpoint MeasuredExpected Result with this compound
CAA HepG2AAPHInhibition of DCF fluorescenceConcentration-dependent decrease in fluorescence
ROS Scavenging HaCaTH₂O₂Reduction of ROS-sensitive probeConcentration-dependent decrease in fluorescence

Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in many pathologies. These assays investigate the potential of this compound to modulate inflammatory responses.

Cytokine Release in Macrophages

This assay measures the inhibition of pro-inflammatory cytokine production in activated macrophages.

Protocol:

  • Cell Differentiation: Differentiate human monocytic THP-1 cells into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[4]

  • Compound Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound.

  • Inflammatory Stimulation: Activate the macrophages with lipopolysaccharide (LPS).[4]

  • Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6]

NF-κB Reporter Assay

This assay determines if the anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway.[7]

Protocol:

  • Cell Line: Use a stable cell line containing an NF-κB response element-driven reporter gene (e.g., luciferase), such as H293-NF-κB-RE-luc2P cells.[7][8]

  • Treatment and Stimulation: Treat the cells with this compound followed by stimulation with an NF-κB activator like TNF-α.[7]

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.

Data Presentation: Anti-inflammatory Activity

AssayCell LineStimulantEndpoint MeasuredExpected Result with this compound
Cytokine Release THP-1 MacrophagesLPSLevels of TNF-α, IL-1β, IL-6Concentration-dependent decrease in cytokine secretion
NF-κB Reporter H293-NF-κB-RE-luc2PTNF-αLuciferase activityConcentration-dependent decrease in luminescence

Phytoestrogenic Activity Assessment

As an isoflavonoid, this compound may possess estrogenic or anti-estrogenic properties.

Estrogen Receptor (ER) Transactivation Assay

This assay measures the ability of the compound to activate estrogen receptors.

Protocol:

  • Cell Line: Use an estrogen-responsive cell line, such as MCF-7 (ERα positive) or Ishikawa-Var I (ERα positive), which contains an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).[9][10]

  • Hormone Depletion: Culture the cells in a medium containing charcoal-stripped fetal bovine serum to remove endogenous steroids.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, 17β-estradiol (positive control), and an anti-estrogen like Fulvestrant (ICI 182,780) for antagonism studies.

  • Reporter Gene Assay: After incubation, measure the reporter gene activity (e.g., luciferase). An increase in signal suggests estrogenic activity, while a decrease in the presence of estradiol (B170435) indicates anti-estrogenic activity.

Data Presentation: Phytoestrogenic Activity

AssayCell LineEndpoint MeasuredExpected Result with this compound
ER Transactivation MCF-7-ERE-LucLuciferase activityPotential concentration-dependent increase (agonism) or decrease in the presence of estradiol (antagonism)

Anticancer Activity Assessment

Many flavonoids exhibit antiproliferative effects on cancer cells.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Protocol:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, PC-3 for prostate, HeLa for cervical).[11][12]

  • Cell Plating and Treatment: Seed the cells in 96-well plates and treat with a serial dilution of this compound for 48-72 hours.

  • Viability Assessment: Use a suitable viability reagent such as MTT, MTS, or resazurin. Measure the absorbance or fluorescence.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Anticancer Activity

AssayCell LinesEndpoint MeasuredExpected Result with this compound
Cell Viability MCF-7, HCT-116, PC-3, HeLaAbsorbance/Fluorescence (proportional to viable cell number)Concentration-dependent decrease in cell viability; determination of IC₅₀

Visualizing Workflows and Pathways

Experimental Workflow for Bioactivity Screening

G cluster_screening Bioactivity Screening Workflow Compound Compound Antioxidant Assays Antioxidant Assays Compound->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Compound->Anti-inflammatory Assays Phytoestrogen Assays Phytoestrogen Assays Compound->Phytoestrogen Assays Anticancer Assays Anticancer Assays Compound->Anticancer Assays Data Analysis Data Analysis Antioxidant Assays->Data Analysis Anti-inflammatory Assays->Data Analysis Phytoestrogen Assays->Data Analysis Anticancer Assays->Data Analysis

Caption: A generalized workflow for the in vitro screening of this compound bioactivity.

Nrf2/HO-1 Antioxidant Signaling Pathway

G cluster_nrf2 Potential Nrf2-Mediated Antioxidant Response Compound This compound Nrf2 Nrf2 Compound->Nrf2 Activates? ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibits Keap1->Nrf2 Bound/Inactive Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE Binds to HO1 HO-1 Expression ARE->HO1 AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes CellProtection Cellular Protection HO1->CellProtection AntioxidantEnzymes->CellProtection

Caption: The Nrf2/HO-1 signaling pathway, a potential target for antioxidant activity.[13][14][15]

NF-κB Inflammatory Signaling Pathway

G cluster_nfkb Potential Inhibition of NF-κB Pathway Compound This compound IKK IKK Complex Compound->IKK Inhibits? LPS_TNF LPS / TNF-α LPS_TNF->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates/ Degrades NFκB NF-κB IκBα->NFκB Bound/Inactive Nucleus Nucleus NFκB->Nucleus Translocation GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Cytokines Cytokines (TNF-α, IL-6, IL-1β) GeneTranscription->Cytokines

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory compounds.[4][16]

References

Application Notes and Protocols for the Development of 7,4'-Dihydroxyhomoisoflavane as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and proposed methodologies for investigating the therapeutic potential of 7,4'-Dihydroxyhomoisoflavane. Due to the limited specific research on this compound, the following protocols are based on its known antioxidant properties and established methods for evaluating similar flavonoid-like molecules.

Introduction

This compound is a natural compound belonging to the homoisoflavonoid class. Preliminary studies have identified it as a natural antioxidant. Specifically, it has demonstrated the capacity to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with a reported half-maximal inhibitory concentration (IC50) of 0.22 mg/mL. This antioxidant potential suggests that this compound may have therapeutic applications in diseases associated with oxidative stress, such as inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. Further investigation into its mechanisms of action and efficacy is warranted.

Quantitative Data Summary

The available quantitative data for this compound is currently limited. The primary reported value is its antioxidant capacity.

Assay Parameter Value Reference
ABTS Radical Scavenging ActivityIC500.22 mg/mL(Luo et al., 2010)

Further studies are required to determine other key quantitative parameters such as in vitro and in vivo efficacy, toxicity, and pharmacokinetic profiles.

Proposed Signaling Pathways of Interest

Based on the known antioxidant properties of this compound and the common mechanisms of action for similar flavonoid compounds, a key signaling pathway to investigate is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a primary regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits (Basal state) Keap1->Nrf2 Dissociation (Oxidative Stress) Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasomal\nDegradation Proteasomal Degradation Ub->Proteasomal\nDegradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant\nEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant\nEnzymes Induces Transcription Cellular\nProtection Cellular Protection Antioxidant\nEnzymes->Cellular\nProtection Provides Nrf2_n->ARE Binds to

Proposed Nrf2-ARE Signaling Pathway for this compound.
Experimental Workflow for Therapeutic Agent Development

The following diagram outlines a logical workflow for the preclinical development of this compound.

Workflow Start Compound_Isolation Compound Isolation and Purification Start->Compound_Isolation In_Vitro_Antioxidant In Vitro Antioxidant Assays (DPPH, ABTS, ORAC) Compound_Isolation->In_Vitro_Antioxidant Cell_Based_Assays Cell-Based Assays (Cell Viability, Cellular Antioxidant Activity) In_Vitro_Antioxidant->Cell_Based_Assays Anti_Inflammatory In Vitro Anti-Inflammatory Assays (NO, Cytokine Production) Cell_Based_Assays->Anti_Inflammatory Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR for Nrf2 pathway) Anti_Inflammatory->Mechanism_of_Action In_Vivo_Toxicity In Vivo Acute Toxicity Studies Mechanism_of_Action->In_Vivo_Toxicity In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) In_Vivo_Toxicity->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Efficacy->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization End Lead_Optimization->End

Preclinical Development Workflow for this compound.

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Activity - Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells treated with media and LPS) and a negative control (cells treated with media only).

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Western Blot Analysis for Nrf2 Pathway Activation

Objective: To investigate the effect of this compound on the expression of key proteins in the Nrf2 signaling pathway.

Materials:

  • Cell line (e.g., HaCaT or RAW 264.7)

  • This compound

  • Oxidative stress inducer (e.g., H2O2 or tert-butyl hydroperoxide)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time, with or without an oxidative stressor.

  • Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions based on their specific experimental setup and reagents. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.

"Application of 7,4'-Dihydroxyhomoisoflavane in cosmetic formulations"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,4'-Dihydroxyhomoisoflavane is a natural antioxidant compound.[1][2][3][4] Its molecular structure, characterized by a C16 skeleton, distinguishes it from the more common C15 flavonoids. This document provides detailed application notes and protocols for the utilization of this compound in cosmetic formulations, focusing on its antioxidant, anti-inflammatory, and skin-lightening properties. While direct quantitative data for some cosmetic applications of this compound is limited, this guide extrapolates potential activities based on its known antioxidant capacity and studies on structurally related flavonoids.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆O₃[1][2][3][4]
Molecular Weight 256.30 g/mol [1][2][3][4]
CAS Number 148462-00-4[1][2][3][4]
Appearance Solid-
Solubility 10 mM in DMSO[2][3]

Cosmetic Applications and Efficacy Data

Antioxidant Activity

This compound is a known natural antioxidant. Its efficacy has been quantified using the ABTS radical-scavenging assay.

AssayIC₅₀ ValueReference
ABTS Radical Scavenging0.22 mg/mL[1][2][3][4]

Antioxidant Action of this compound

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) Stable_ROS Stable, Non-reactive Species ROS->Stable_ROS neutralized by Compound This compound Oxidized_Compound Oxidized This compound Compound->Oxidized_Compound donates electron/H+

Diagram of the antioxidant mechanism.
Skin Lightening and Hyperpigmentation Control

Efficacy of a Structurally Similar Isoflavone (7,3',4'-Trihydroxyisoflavone) on Melanin (B1238610) Content

CompoundConcentrationMelanin Content Reduction (%) vs. α-MSH ControlReference
7,3',4'-Trihydroxyisoflavone10 µMSignificant reduction[5]
7,3',4'-Trihydroxyisoflavone20 µMGreater reduction than 10 µM[5]
7,3',4'-Trihydroxyisoflavone40 µMStrongest reduction observed[5]

Proposed Tyrosinase Inhibition Workflow

tyrosinase_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tyrosinase Mushroom Tyrosinase Solution Mix Incubate Tyrosinase with Compound/Control Tyrosinase->Mix Substrate L-DOPA Solution Reaction Add L-DOPA to initiate reaction Substrate->Reaction Compound This compound (Test Compound) Compound->Mix Control Kojic Acid (Positive Control) Control->Mix Mix->Reaction Measure Measure Absorbance at 475 nm (Dopachrome) Reaction->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Experimental workflow for tyrosinase inhibition assay.
Anti-Inflammatory Effects

Flavonoids are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[6] The structurally related 7,4'-dihydroxyflavone (B191080) has been shown to inhibit the activation of NF-κB and STAT6.[7] This suggests that this compound may reduce the production of pro-inflammatory cytokines in skin cells, such as keratinocytes, when exposed to inflammatory stimuli like lipopolysaccharide (LPS) or TNF-α.

Potential Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway Stimuli Inflammatory Stimuli (e.g., UV, LPS, TNF-α) IKK IKK Activation Stimuli->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB->Gene_Expression Compound This compound Compound->IKK inhibits

Proposed anti-inflammatory mechanism via NF-κB inhibition.
Collagen Synthesis Stimulation

Certain flavonoids have been demonstrated to stimulate collagen synthesis in human dermal fibroblasts. For instance, apigenin (B1666066) has been shown to increase the synthesis of type I and type III collagen.[8] While direct evidence for this compound is unavailable, its flavonoid structure suggests a potential to support skin structure and elasticity by promoting collagen production.

Experimental Protocols

Protocol 1: ABTS Radical Scavenging Assay

Objective: To determine the antioxidant capacity of this compound.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Assay:

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

    • Add 10 µL of the sample dilutions to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

  • Measurement:

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit tyrosinase activity.

Materials:

  • This compound

  • Mushroom tyrosinase

  • L-DOPA

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of this compound and kojic acid in DMSO.

  • Assay:

    • In a 96-well plate, add 20 µL of the test compound dilutions, positive control, or DMSO (blank).

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

  • Calculation:

    • Calculate the rate of reaction for each concentration and determine the percentage of inhibition. Calculate the IC₅₀ value.

Protocol 3: Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)

Objective: To assess the effect of this compound on collagen production in HDFs.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) with FBS

  • This compound

  • Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Cell Culture:

    • Culture HDFs in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Treatment:

    • Seed HDFs in 24-well plates and allow them to attach overnight.

    • Replace the medium with a serum-free medium containing various concentrations of this compound.

    • Incubate for 48-72 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for the analysis of secreted procollagen.

    • Lyse the cells and determine the total protein content using a BCA assay for normalization.

  • Measurement:

    • Quantify the amount of procollagen type I in the supernatant using a PIP EIA kit according to the manufacturer's instructions.

  • Analysis:

    • Normalize the procollagen levels to the total protein content and express the results as a percentage increase compared to the untreated control.

Protocol 4: Anti-Inflammatory Assay in Human Keratinocytes (HaCaT cells)

Objective: To determine the ability of this compound to reduce the production of pro-inflammatory cytokines in keratinocytes.

Materials:

  • Human Keratinocytes (HaCaT cells)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) or TNF-α

  • This compound

  • ELISA kits for TNF-α and IL-6

  • RNA extraction kit and reagents for RT-qPCR

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) and incubate for 24 hours.[3][9]

  • Sample Collection:

    • Collect the cell culture supernatant to measure secreted cytokines.

    • Harvest the cells for RNA extraction to analyze gene expression.

  • Measurement:

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Perform RT-qPCR to determine the relative mRNA expression levels of TNF-α and IL-6, normalized to a housekeeping gene (e.g., GAPDH).

  • Analysis:

    • Compare the cytokine levels and gene expression in treated cells to the LPS/TNF-α stimulated control.

Sample Cosmetic Formulation: Anti-Aging Cream

This is a sample oil-in-water (O/W) cream formulation. The optimal concentration of this compound should be determined based on efficacy and stability studies.

PhaseINCI NameFunction% (w/w)
A (Oil Phase) Cetearyl AlcoholThickener, Emollient4.0
Glyceryl StearateEmulsifier, Emollient3.0
Caprylic/Capric TriglycerideEmollient5.0
DimethiconeOcclusive, Emollient1.0
This compound Active Ingredient 0.1 - 1.0
B (Water Phase) Aqua (Water)Solventq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener, Stabilizer0.2
C (Cool-down Phase) Phenoxyethanol, EthylhexylglycerinPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.5
FragranceFragrance0.2

Manufacturing Procedure:

  • Heat Phase A and Phase B separately to 75°C.

  • Add Phase A to Phase B with continuous homogenization.

  • Homogenize for 3-5 minutes.

  • Cool the emulsion to below 40°C with gentle stirring.

  • Add the components of Phase C one by one and mix until uniform.

  • Adjust the pH to 5.5 - 6.5 if necessary.

Safety and Toxicology

While specific safety data for this compound is not extensively documented in the public domain, flavonoids are generally considered to have a good safety profile for topical use. However, it is imperative to conduct standard safety assessments for any new cosmetic ingredient.

Recommended Safety Tests:

  • In vitro skin irritation test (e.g., using reconstructed human epidermis models like EpiDerm™).

  • In vitro eye irritation test.

  • Skin sensitization test (e.g., DPRA, KeratinoSens™).

  • Phototoxicity assay.

Conclusion

This compound presents a promising profile as a multifunctional active ingredient for cosmetic formulations, primarily due to its established antioxidant properties. Preliminary evidence from structurally related compounds suggests potential benefits in skin lightening and anti-inflammatory applications. Further research is warranted to quantify its efficacy in stimulating collagen synthesis and inhibiting tyrosinase activity directly. The provided protocols offer a framework for researchers and formulators to evaluate and incorporate this compound into innovative skincare products.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Novel Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their potent antioxidant properties.[1] These properties are linked to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems, making them promising candidates for the development of new therapeutic agents against diseases associated with oxidative stress.[2][3] This document provides detailed protocols for commonly employed in vitro and cell-based assays to evaluate the antioxidant activity of novel flavonoids, along with guidelines for data presentation and visualization of relevant signaling pathways.

In Vitro Antioxidant Capacity Assays

A battery of tests is recommended to obtain a comprehensive antioxidant profile, as different assays are based on various chemical reactions and mechanisms.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of a flavonoid to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep purple DPPH radical is monitored by the decrease in absorbance at approximately 517 nm.[4][5]

Experimental Protocol (Microplate Method): [4]

Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Accurately weigh 3.94 mg of DPPH powder and dissolve it in 50 mL of methanol (B129727) or ethanol (B145695) in a volumetric flask. Protect the solution from light by wrapping the flask in aluminum foil and store it at 4°C. It is advisable to prepare this solution fresh weekly.[4]

  • DPPH Working Solution: Dilute the stock solution with methanol or ethanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.[4]

  • Flavonoid Stock Solutions (e.g., 1 mg/mL): Accurately weigh 10 mg of each flavonoid and dissolve in 10 mL of a suitable solvent like methanol or ethanol. Sonication may be necessary for complete dissolution.[2][4]

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Positive Control: Prepare similar dilutions of a standard antioxidant such as ascorbic acid or Trolox.[2][4]

Assay Procedure: [4]

  • Plate Layout: In a 96-well plate, designate wells for blanks, controls, and samples, with each condition in triplicate.

  • Add Samples: Add 100 µL of the various concentrations of the flavonoid solutions and the positive control to the appropriate wells.

  • Add Blank: Add 100 µL of the solvent (methanol or ethanol) to the blank wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the blank wells. To the blank wells, add 100 µL of the solvent.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measure Absorbance: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[2][4]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution and solvent).

  • A_sample is the absorbance of the sample (DPPH solution and flavonoid).

The IC50 value, the concentration of the flavonoid required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the flavonoid concentration.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[6][7]

Experimental Protocol: [2][8][9]

Reagent Preparation:

  • ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.[8][9]

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[2][8]

  • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•+ radical cation.[2][8] The absorbance of the working solution, diluted with the appropriate solvent, should be approximately 0.70 (±0.02) at 734 nm.[6]

  • Flavonoid and Positive Control Solutions: Prepare as described for the DPPH assay.

Assay Procedure: [6][10]

  • Add 5 µL of the standards and flavonoid samples to each well of a 96-well plate.

  • Add 200 µL of the ABTS•+ working solution to each well.

  • Mix for 5 minutes with continuous shaking.

  • Measure the absorbance at 734 nm.

Data Analysis: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the flavonoid is expressed as µM Trolox equivalents.

The percentage of inhibition can be calculated using the formula:[6]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the uninhibited radical cation.

  • A_sample is the absorbance measured after the addition of the antioxidant sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[2]

Experimental Protocol: [11][13][14]

Reagent Preparation:

  • Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).[2][11]

  • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.[2][13]

  • Trolox Standard: Prepare a series of Trolox standards in phosphate buffer.[2]

  • Flavonoid Solutions: Dissolve the flavonoid in a suitable solvent and then dilute with phosphate buffer.[2]

Assay Procedure: [11][14][15]

  • In a 96-well plate, add 25 µL of the diluted flavonoid samples or Trolox standards.

  • Add 150 µL of the fluorescein working solution to each well and mix.

  • Incubate the plate for 30 minutes at 37°C.

  • Add 25 µL of the AAPH solution to each well to initiate the reaction.

  • Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-5 minutes for at least 60 minutes in a fluorescent microplate reader maintained at 37°C.

Data Analysis: The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to a Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[16][17]

Experimental Protocol: [16][17][18]

Reagent Preparation:

  • FRAP Reagent: Prepare fresh by mixing 10 parts of 300 mM acetate (B1210297) buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O.[16][17] Warm the reagent to 37°C before use.

Assay Procedure: [16][19]

  • Add 10 µL of the sample or standard to each well of a 96-well plate.

  • Add 190-220 µL of the FRAP working solution to each well.

  • Mix for 4 minutes.

  • Measure the absorbance at 593 nm after a specified time (e.g., 60 minutes).

Data Analysis: A standard curve is prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The FRAP value of the sample is determined from the standard curve and expressed as mM Fe²⁺ equivalents.[19]

Cell-Based Antioxidant Activity Assay

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay is a more biologically relevant method that measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent dichlorofluorescin (DCFH) probe within cells.[20][21] The oxidation of DCFH is induced by peroxyl radicals generated from AAPH.[20]

Experimental Protocol: [13]

Cell Culture and Seeding:

  • Human hepatocarcinoma HepG2 cells are commonly used.[20]

  • Seed 6 x 10⁴ cells/well in a 96-well microplate with 100 µL of growth medium per well and incubate until confluent.

Assay Procedure: [13]

  • Remove the growth medium and wash the cells with PBS.

  • Treat the cells with 100 µL of medium containing the test flavonoid and 25 µM DCFH-DA for 1 hour at 37°C.

  • Wash the cells with PBS.

  • Add 100 µL of 600 µM AAPH (dissolved in HBSS) to the cells.

  • Immediately place the 96-well plate in a fluorescence plate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour at 37°C.[22]

Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence-time curve. The results are often expressed as micromoles of quercetin (B1663063) equivalents (QE) per 100 µmol of the phytochemical.[20][21]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Antioxidant Activity of Novel Flavonoids

FlavonoidDPPH IC50 (µM)ABTS TEAC (µM Trolox/µM)ORAC (µmol TE/µmol)[13]FRAP (mM Fe²⁺/mM)
Novel Flavonoid 1 Insert ValueInsert ValueInsert ValueInsert Value
Novel Flavonoid 2 Insert ValueInsert ValueInsert ValueInsert Value
Quercetin Reference ValueReference Value4.07 - 12.85[13]Reference Value
Ascorbic Acid Reference ValueReference ValueReference ValueReference Value

Note: This table is illustrative and should be populated with experimental data. Reference values for known antioxidants should be included for comparison.

Table 2: Cellular Antioxidant Activity of Novel Flavonoids

FlavonoidCAA Value (µmol QE/100 µmol)
Novel Flavonoid 1 Insert Value
Novel Flavonoid 2 Insert Value
Quercetin Reference Value[20][21]
Kaempferol Reference Value[20][21]

Note: This table is illustrative and should be populated with experimental data. QE = Quercetin Equivalents.[20][21]

Visualization of Signaling Pathways and Workflows

Experimental Workflow

Caption: General experimental workflow for assessing antioxidant activity.

Flavonoid Interaction with Cellular Antioxidant Pathways

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[[“]][24]

signaling_pathway cluster_cell Cellular Environment cluster_pathways Signaling Pathways cluster_response Antioxidant Response ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 MAPK MAPK (e.g., ERK1/2) ROS->MAPK PI3K_Akt PI3K/Akt ROS->PI3K_Akt Flavonoids Novel Flavonoids Flavonoids->Nrf2 Activates Flavonoids->MAPK Inhibits Flavonoids->PI3K_Akt Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AOE Antioxidant Enzymes (SOD, CAT, GPx) ARE->AOE Upregulates expression of AOE->ROS Neutralizes Cell_Protection Cellular Protection AOE->Cell_Protection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,4'-Dihydroxyhomoisoflavane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7,4'-dihydroxyhomoisoflavane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy is a three-step process commencing with the Friedel-Crafts acylation of resorcinol (B1680541) with 4-hydroxyphenylacetic acid to yield a deoxybenzoin (B349326) intermediate. This is followed by an intramolecular cyclization to form the homoisoflavanone scaffold, which is subsequently reduced to the final this compound product.

Q2: What are the critical factors influencing the yield of the initial Friedel-Crafts acylation step?

A2: The yield of the Friedel-Crafts acylation is highly dependent on the choice of catalyst, reaction temperature, and the molar ratio of reactants. Anhydrous conditions are crucial to prevent catalyst deactivation. Common issues include polysubstitution and the formation of side products, which can be minimized by careful control of reaction parameters.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of each synthetic step. By comparing the TLC profile of the reaction mixture to that of the starting materials and the expected product, you can determine the extent of the reaction and identify the presence of any significant impurities.

Q4: What are the most effective methods for purifying the final product?

A4: Column chromatography using silica (B1680970) gel is the most common and effective method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent system and gradually increasing in polarity, allows for the separation of the desired product from any remaining starting materials or byproducts. Recrystallization can also be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation
Possible CauseSuggested Solution
Catalyst Inactivity: Moisture in the reaction setup can deactivate the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.Optimize the reaction temperature. For the acylation of resorcinol, a temperature range of 100-130°C is often effective.[1]
Incorrect Molar Ratios: An inappropriate ratio of resorcinol, 4-hydroxyphenylacetic acid, and catalyst can lead to incomplete reaction or the formation of byproducts.Experiment with varying the molar ratios. A common starting point is a 1:1 to 1:2 molar ratio of resorcinol to the acylating agent.[1]
Polysubstitution: The activated aromatic ring of resorcinol can undergo multiple acylations.Use a milder catalyst or a protecting group strategy for one of the hydroxyl groups on resorcinol to control the regioselectivity.
Problem 2: Incomplete Intramolecular Cyclization
Possible CauseSuggested Solution
Insufficiently Strong Base/Acid: The cyclization reaction often requires a catalyst to proceed efficiently.For base-catalyzed cyclization, ensure a sufficiently strong, non-nucleophilic base is used. For acid-catalyzed cyclization, a strong protic or Lewis acid can be employed. The choice will depend on the specific substrate.
Steric Hindrance: The conformation of the deoxybenzoin intermediate may not favor cyclization.Increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier for cyclization.
Decomposition of Starting Material: The deoxybenzoin intermediate may be unstable under the reaction conditions.Monitor the reaction closely by TLC and consider using milder reaction conditions (lower temperature, weaker catalyst) for a longer duration.
Problem 3: Low Yield or Incomplete Reduction of the Homoisoflavanone
Possible CauseSuggested Solution
Catalyst Poisoning: Impurities in the homoisoflavanone substrate can poison the hydrogenation catalyst (e.g., Pd/C).Purify the homoisoflavanone intermediate thoroughly before the reduction step.
Inefficient Hydrogenation Conditions: The pressure of hydrogen, temperature, and solvent can all affect the rate and completeness of the reduction.Optimize the hydrogenation conditions. This may involve increasing the hydrogen pressure, adjusting the temperature, or screening different solvents.
Formation of Side Products: Over-reduction or other side reactions can occur, leading to a complex product mixture.Use a more selective reducing agent. Sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or catalytic transfer hydrogenation are often effective for the reduction of the carbonyl group in chromanones.[2][3]

Data Presentation

Table 1: Reported Yields for Friedel-Crafts Acylation of Resorcinol with Acetic Acid (Analogous Reaction)

CatalystMolar Ratio (Resorcinol:Acetic Acid)Temperature (°C)Reaction Time (h)Yield of 2,4-Dihydroxyacetophenone (%)Reference
Zinc Chloride1:1.5120172.8[1]
Methane Sulfonic Acid1:5130187.8[4]

Note: Data is for the acylation with acetic acid, which is analogous to the reaction with 4-hydroxyphenylacetic acid.

Table 2: General Yields for the Reduction of Chromanones (Analogous Reaction)

Reducing AgentCatalystSolventYield of Chromane (%)Reference
H₂Pd/CEthanol (B145695)Typically >90[3]
NaBH₄-Methanol~95[2]
TriethylsilaneBF₃·Et₂ODichloromethaneModerate (e.g., 44%)[2]

Note: Yields are for the general reduction of substituted chromanones and may vary for 7,4'-dihydroxyhomoisoflavanone.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxy-α-(4-hydroxyphenyl)acetophenone (Deoxybenzoin Intermediate) via Friedel-Crafts Acylation
  • Materials: Resorcinol, 4-hydroxyphenylacetic acid, zinc chloride (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1 equivalent) and 4-hydroxyphenylacetic acid (1.1 equivalents).

    • Add anhydrous zinc chloride (1.2 equivalents) to the mixture.

    • Heat the reaction mixture to 120-130°C and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and add dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 7,4'-Dihydroxyhomoisoflavanone via Intramolecular Cyclization
  • Materials: 2,4-Dihydroxy-α-(4-hydroxyphenyl)acetophenone, base (e.g., potassium carbonate) or acid (e.g., p-toluenesulfonic acid), solvent (e.g., ethanol or toluene).

  • Procedure (Base-catalyzed):

    • Dissolve the deoxybenzoin intermediate (1 equivalent) in ethanol.

    • Add potassium carbonate (2 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction, neutralize with dilute acid, and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography.

Protocol 3: Synthesis of this compound via Reduction of Homoisoflavanone
  • Materials: 7,4'-Dihydroxyhomoisoflavanone, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the homoisoflavanone (1 equivalent) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

    • Stir the reaction at room temperature for 12-24 hours, or until TLC indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow start Starting Materials (Resorcinol, 4-Hydroxyphenylacetic Acid) step1 Step 1: Friedel-Crafts Acylation - Catalyst: ZnCl2 - Temp: 120-130°C start->step1 intermediate1 Deoxybenzoin Intermediate (2,4-Dihydroxy-α-(4-hydroxyphenyl)acetophenone) step1->intermediate1 step2 Step 2: Intramolecular Cyclization - Base or Acid Catalyst - Reflux intermediate1->step2 intermediate2 Homoisoflavanone (7,4'-Dihydroxyhomoisoflavanone) step2->intermediate2 step3 Step 3: Reduction - Catalyst: Pd/C - H2 atmosphere intermediate2->step3 purification Purification (Column Chromatography) step3->purification final_product Final Product (this compound) purification->final_product troubleshooting_logic issue Low Product Yield check_step1 Check Step 1: Friedel-Crafts Acylation issue->check_step1 check_step2 Check Step 2: Intramolecular Cyclization issue->check_step2 check_step3 Check Step 3: Reduction issue->check_step3 solution1 Optimize Catalyst, Temperature, Ratios check_step1->solution1 If problematic solution2 Optimize Catalyst, Temperature check_step2->solution2 If problematic solution3 Optimize Catalyst, H2 Pressure, Purity check_step3->solution3 If problematic

References

Technical Support Center: Overcoming Solubility Issues of 7,4'-Dihydroxyhomoisoflavane in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 7,4'-Dihydroxyhomoisoflavane in aqueous media.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer

Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous experimental buffer (e.g., PBS, cell culture media). What should I do?

Answer: This is a common issue for hydrophobic compounds like this compound. Here are several strategies to troubleshoot this problem, starting with the simplest:

  • Optimize the Dilution Process:

    • Rapid Agitation: When adding the DMSO stock solution to the aqueous buffer, ensure the buffer is being vigorously mixed (e.g., vortexing or rapid pipetting). This rapid dispersion can prevent the compound from immediately crashing out of solution.

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of aqueous buffer, and then perform subsequent dilutions.

    • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound.

  • Reduce the Final Concentration of Organic Co-solvent:

    • High concentrations of organic solvents like DMSO can be toxic to cells.[1][2][3][4][5] It is crucial to keep the final concentration of DMSO in your experiment as low as possible, ideally below 0.5%, and for sensitive primary cells, below 0.1%.[1] To achieve this, you may need to prepare a more concentrated stock solution in DMSO, so a smaller volume is required for the final dilution.

  • Consider Alternative Co-solvents:

    • If DMSO is not suitable for your experimental system, other co-solvents can be tested. The choice of co-solvent is compound-specific.

    Co-solventTypical Starting ConcentrationAdvantagesDisadvantages
    DMSO 10 mM[6]High solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations (>0.5%); may cause precipitation upon aqueous dilution.
    Ethanol 1-50 mMBiologically compatible; can be used in combination with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.
    PEG 400 Formulation dependentCan significantly increase solubility; often used in in vivo formulations.High viscosity; may not be suitable for all in vitro applications.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Question: I am observing high variability in my biological assay results when using this compound. Could this be related to its solubility?

Answer: Yes, poor aqueous solubility is a frequent cause of inconsistent experimental outcomes. Undissolved compound can lead to inaccurate concentrations and variable exposure to cells or target molecules.

  • Visual Inspection: Before starting your experiment, carefully inspect your final solution for any signs of precipitation (cloudiness, visible particles). Centrifuge a small aliquot to see if a pellet forms.

  • Filtration: For non-cellular assays, you can filter your final solution through a 0.22 µm filter to remove any undissolved particles. However, be aware that this may also remove some of your dissolved compound if it adsorbs to the filter material.

  • Solubility Enhancement Techniques: If you consistently face solubility issues, consider more advanced formulation strategies such as cyclodextrin (B1172386) complexation or nanoparticle formulation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: The recommended starting point is to prepare a concentrated stock solution in an organic solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO). A stock solution of 10 mM in DMSO has been reported.[6]

Q3: What are cyclodextrins and how can they improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming an inclusion complex that has increased aqueous solubility. This can also enhance the stability of the compound.

Cyclodextrin TypeTypical Stability Constants (K) for Flavonoids (M⁻¹)Notes
β-Cyclodextrin (β-CD)100 - 2000Commonly used, but has limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD)200 - 5000Higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-CD (SBE-β-CD)500 - 10000High aqueous solubility and can be used for parenteral formulations.

Q4: How can I formulate this compound into nanoparticles to improve its solubility?

A4: Nanoparticle formulation is an effective strategy to increase the surface area of a poorly soluble compound, thereby enhancing its dissolution rate and apparent solubility. Nanoprecipitation is a common method for preparing flavonoid nanoparticles.[4][5]

ParameterTypical Range for Flavonoid Nanoparticles
Particle Size 100 - 300 nm[7][8][9]
Polydispersity Index (PDI) < 0.3
Zeta Potential -20 to -30 mV or +20 to +30 mV

Q5: Are there any signaling pathways known to be modulated by this compound?

A5: As a natural antioxidant, this compound is likely to modulate cellular signaling pathways involved in the antioxidant response. For flavonoids in general, two key pathways are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11][12][13][14][15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (MW: 256.3 g/mol ), anhydrous DMSO.

  • Procedure: a. Weigh out 2.56 mg of this compound. b. Add 1 mL of anhydrous DMSO to the solid. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
  • Materials: this compound, β-cyclodextrin (or a derivative like HP-β-CD), ethanol, water.

  • Procedure: a. Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2). b. In a mortar, add the cyclodextrin and a small amount of a water:ethanol (1:1) mixture to form a paste. c. Dissolve the this compound in a minimal amount of ethanol. d. Add the flavonoid solution to the cyclodextrin paste and knead for 30-60 minutes. e. Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved. f. The resulting powder is the inclusion complex.

Protocol 3: Preparation of Nanoparticles by Nanoprecipitation
  • Materials: this compound, a suitable polymer (e.g., PLGA, chitosan), an organic solvent (e.g., acetone, ethanol), and an aqueous anti-solvent (e.g., deionized water, often containing a stabilizer like PVA).

  • Procedure: a. Dissolve this compound and the polymer in the organic solvent. b. Under constant stirring, inject the organic phase into the aqueous anti-solvent. c. The nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase. d. Stir the resulting nanoparticle suspension for several hours to allow for solvent evaporation. e. The nanoparticles can be collected by centrifugation and washed to remove any unencapsulated compound and residual solvent.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve add_stock Add Stock to Buffer (with vortexing) dissolve->add_stock buffer Aqueous Buffer buffer->add_stock final_solution Final Experimental Solution add_stock->final_solution precipitate Precipitation? final_solution->precipitate optimize Optimize Dilution (e.g., temperature, speed) precipitate->optimize Yes alt_formulation Alternative Formulation (Cyclodextrin, Nanoparticles) optimize->alt_formulation Still Precipitates

Caption: Experimental workflow for solubilizing this compound.

nrf2_pathway cluster_nucleus flavonoid This compound keap1_nrf2 Keap1-Nrf2 Complex flavonoid->keap1_nrf2 Inhibits binding ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus are ARE (Antioxidant Response Element) nrf2->are Binds to antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection antioxidant_genes->cellular_protection

Caption: Antioxidant signaling via the Nrf2 pathway.

mapk_pathway flavonoid This compound mapkkk MAPKKK (e.g., ASK1) flavonoid->mapkkk Inhibits mapkk MAPKK (e.g., MKK3/6) flavonoid->mapkk Inhibits p38_jnk p38/JNK MAPK flavonoid->p38_jnk Inhibits stress_stimuli Stress Stimuli (e.g., Oxidative Stress) stress_stimuli->mapkkk mapkkk->mapkk mapkk->p38_jnk inflammation_apoptosis Inflammation & Apoptosis p38_jnk->inflammation_apoptosis

Caption: Inhibition of MAPK signaling pathway.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of flavonoids. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][2][3] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the reproducibility of the analysis.[1][2]

Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 or 1.5 are generally considered tailing.[2][4]

Q2: Why is peak tailing a common problem when analyzing flavonoids?

A2: Flavonoids possess structural features, such as multiple hydroxyl groups, that make them susceptible to secondary interactions with the stationary phase.[5][6] These secondary retention mechanisms, in addition to the primary reversed-phase interaction, are a major cause of peak tailing.[1][4] Furthermore, some flavonoids can chelate with trace metals within the HPLC system, also contributing to poor peak shape.[7][8][9]

Q3: How does the mobile phase pH affect the peak shape of flavonoids?

A3: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like flavonoids.[10][11][12] Many flavonoids are acidic, and their ionization state, as well as the ionization of residual silanol (B1196071) groups on the silica-based column packing, is dictated by the mobile phase pH.[5][10] When the pH is not optimized, simultaneous interactions of ionized and non-ionized forms of the analyte with the stationary phase can occur, leading to peak broadening and tailing.[13][14] For acidic flavonoids, a mobile phase pH set 2 units below the analyte's pKa is often recommended to ensure the presence of a single, non-ionized form.[10]

Q4: Can my sample preparation or injection solvent cause peak tailing?

A4: Yes. Injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing or fronting.[2][15] This "solvent effect" disrupts the equilibrium at the head of the column.[15][16] Whenever possible, the sample should be dissolved in the initial mobile phase composition.[2][10] Additionally, inadequate sample cleanup can introduce matrix components that contaminate the column and lead to peak tailing.[1][2]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving peak tailing issues.

Guide 1: Column and Secondary Interaction Issues

Problem: Peaks for all or specific flavonoid analytes are tailing.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica (B1680970) stationary phase can interact with polar functional groups on flavonoids, causing tailing.[1][4][17] This is a very common cause of peak tailing.

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to ≤ 3) suppresses the ionization of acidic silanol groups, minimizing their interaction with analytes.[1][3][4]

    • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for polar compounds.[2][13][17]

    • Solution 3: Employ Mobile Phase Additives. Historically, a "sacrificial base" like triethylamine (B128534) was added to the mobile phase to preferentially interact with active silanol sites.[3][17]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded.[2][18]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).[5][10] If peak shape does not improve, the column may need to be replaced.[10] Using a guard column can help extend the life of the analytical column by trapping contaminants.[19][20]

  • Column Void: A void or channel in the column packing material can lead to peak distortion.[2][10][18] This may be accompanied by a sudden drop in backpressure.[10]

    • Solution: In some instances, reversing and flushing the column can resolve a minor void.[10] However, a significant void usually necessitates column replacement.[10]

Guide 2: Mobile Phase and Method Parameter Issues

Problem: Peak tailing is observed, and it may be inconsistent or affect all peaks.

Possible Causes and Solutions:

  • Incorrect Mobile Phase pH or Inadequate Buffering: The mobile phase pH may not be optimal for the flavonoids being analyzed, or the buffer concentration may be too low to control the pH effectively.[2][10]

    • Solution: Adjust the mobile phase pH. For many acidic flavonoids, a pH of 2.5-3 is a good starting point.[17] Ensure the buffer concentration is adequate, typically in the 10-50 mM range.[2][10]

  • Metal Chelation: Flavonoids can chelate with metal ions present in the sample, mobile phase, or leached from the HPLC system's stainless-steel components (e.g., frits, tubing).[7][8][9][10] This interaction can lead to peak tailing.[10][17]

    • Solution: Add a chelating agent, such as EDTA, to the mobile phase to bind metal ions and prevent them from interacting with the analytes.[21] Using a bio-inert or metal-free HPLC system can also mitigate this issue.[10]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak tailing.[2][20]

    • Solution: Reduce the injection volume or dilute the sample.[2][10]

Guide 3: HPLC System Issues

Problem: Early eluting peaks show more tailing than later eluting peaks, and the problem persists even after changing the column and mobile phase.

Possible Causes and Solutions:

  • Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can cause band broadening and peak tailing.[13][16] This effect is generally more pronounced for early-eluting peaks.[19][20]

    • Solution: Minimize the length and internal diameter of all tubing.[2][10][13] Use narrow internal diameter tubing (e.g., 0.005" or ~0.12 mm).[2][10][13] Ensure all fittings are properly connected to avoid dead volume.[22]

Data and Protocols

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) for Quercetin
Mobile Phase pHTailing Factor (Tf)
2.51.1
3.51.4
4.51.8
5.52.2

Note: Data is illustrative and will vary based on the specific column and HPLC system.

Experimental Protocol: HPLC Analysis of Flavonoids

This protocol is a general starting point and should be optimized for specific applications.

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[23]

    • Solvent B: Acetonitrile.[10]

  • Gradient Elution: A typical gradient might start at 10-20% B and increase to 50-70% B over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 254 nm, 280 nm, or 360 nm, depending on the flavonoids of interest.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition.

Visual Troubleshooting Guides

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_early_peaks Are early peaks tailing more? check_all_peaks->check_early_peaks Yes specific_peaks Are specific (e.g., polar) peaks tailing? check_all_peaks->specific_peaks No system_issue Potential System Issue: Extra-Column Volume check_early_peaks->system_issue Yes column_issue Potential Column Issue check_early_peaks->column_issue No system_solution Solution: - Minimize tubing length/ID - Check fittings system_issue->system_solution column_solution Solution: - Flush with strong solvent - Check for voids - Replace column column_issue->column_solution chem_issue Potential Chemical Interaction specific_peaks->chem_issue chem_solution_ph Solution: - Lower mobile phase pH (e.g., < 3) - Increase buffer strength chem_issue->chem_solution_ph chem_solution_chelation Solution: - Add chelating agent (EDTA) - Use inert hardware chem_issue->chem_solution_chelation chem_solution_overload Solution: - Dilute sample - Reduce injection volume chem_issue->chem_solution_overload

Caption: A logical workflow to diagnose the root cause of peak tailing.

Mechanism of Secondary Silanol Interaction

G cluster_0 Silica Surface (pH > 3) cluster_1 Analyte cluster_2 Result silanol Ionized Silanol (Si-O⁻) interaction Strong Secondary Interaction (Ionic) silanol->interaction flavonoid Flavonoid (-OH group) flavonoid->interaction interacts with tailing Peak Tailing interaction->tailing leads to

Caption: How ionized silanols interact with flavonoids to cause tailing.

References

Technical Support Center: Method Validation for 7,4'-Dihydroxyhomoisoflavane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of 7,4'-Dihydroxyhomoisoflavane. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the quantification of this compound in complex matrices such as plasma, urine, and plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in complex matrices?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique. For high sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] LC-MS/MS provides excellent specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[3][4]

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters include:[5][6]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Intra-day and Inter-day): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: How can I minimize matrix effects when using LC-MS/MS?

A3: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[3][4] Strategies to mitigate them include:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[3]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[3]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, but ensure the analyte concentration remains above the LOQ.[3]

Q4: My sample contains conjugated forms (glucuronides/sulfates) of this compound. How should I prepare my samples to quantify the total amount?

A4: To measure the total this compound, you must first hydrolyze the conjugated metabolites. This is typically done using enzymatic hydrolysis with β-glucuronidase and sulfatase enzymes to release the aglycone form before extraction.[1][8][9]

Troubleshooting Guides

Guide 1: HPLC/UPLC Chromatographic Issues

This guide addresses common problems related to peak shape and retention time.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Interactions: Silanol (B1196071) groups on the column interacting with the phenolic hydroxyl groups of the analyte.[10]- Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid) to suppress silanol activity.- Use a modern, end-capped C18 column.[10]- Add a competing base in small concentrations to the mobile phase.
Column Overload: Injecting too high a concentration of the analyte.[11]- Dilute the sample and re-inject.- Reduce the injection volume.
Extra-column Volume: Dead volume in tubing or fittings.[5]- Use tubing with a smaller internal diameter.- Ensure all fittings are properly connected.
Peak Splitting or Shoulders Co-eluting Interference: A matrix component or a related compound is eluting very close to the analyte.[12]- Optimize the gradient to improve resolution.- Change the mobile phase composition or the column chemistry.
Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase.[13]- Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination/Void: A blocked frit or a void has formed at the head of the column.[12]- Reverse-flush the column (if recommended by the manufacturer).- If the problem persists, replace the column.
Retention Time Drift Mobile Phase Composition Change: Inaccurate mixing or evaporation of the more volatile solvent.- Prepare fresh mobile phase daily.- Ensure solvent bottle caps (B75204) are sealed.
Column Temperature Fluctuation: Inconsistent column temperature.- Use a column oven to maintain a stable temperature.
Column Degradation: The stationary phase is degrading over time.- Replace the column.
Guide 2: Sample Preparation - Low Analyte Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting poor recovery of this compound during SPE.

Problem Potential Cause Recommended Solution
Analyte Lost in Loading Step Incorrect Sorbent Choice: The sorbent does not have sufficient affinity for this compound.- For a non-polar compound like this, a reverse-phase sorbent (e.g., C18, HLB) is appropriate. Ensure the choice is suitable for your sample matrix.
Sample pH Not Optimized: The analyte is ionized and has reduced retention on a reverse-phase sorbent.- Adjust the sample pH to ensure the analyte is in its neutral form (typically 2 pH units below the pKa of the phenolic groups).[6]
Sample Loading Flow Rate Too High: Insufficient interaction time between the analyte and the sorbent.- Decrease the flow rate during sample loading (e.g., 1 mL/min).
Analyte Lost in Wash Step Wash Solvent is Too Strong: The wash solvent is eluting the analyte along with the interferences.- Decrease the percentage of organic solvent in the wash solution.- Test several wash solutions of varying strengths to find the optimal one that removes interferences without eluting the analyte.
Analyte Not Eluting from Cartridge Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[6]- Increase the strength of the elution solvent (e.g., increase the percentage of methanol (B129727) or acetonitrile).- Try a different organic solvent for elution.
Insufficient Elution Volume: The volume of the elution solvent is not enough to elute the entire analyte band.[7]- Increase the volume of the elution solvent in one or more steps.
Irreversible Adsorption: The analyte is strongly and irreversibly binding to the sorbent.- This is less common with high-quality sorbents. Consider a different brand or type of SPE cartridge.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of isoflavones, which can be used as a reference for developing a method for this compound.

Table 1: HPLC-UV Method Validation Parameters for Isoflavones

ParameterDaidzeinGenisteinGlyciteinReference
Linearity Range (µg/mL) 0.5 - 500.5 - 500.5 - 50
Correlation Coefficient (r²) >0.999>0.999>0.999
LOD (µg/mL) 0.050.080.06
LOQ (µg/mL) 0.150.250.18
Accuracy (Recovery %) 98.9%98.1%N/A
Precision (RSD %) <2%<2%N/A

Table 2: UPLC-MS/MS Method Validation Parameters for Isoflavones in Biological Fluids

ParameterDaidzeinGenisteinS-EquolReference
Linearity Range (ng/mL) 2 - 10004 - 10002 - 1000
Correlation Coefficient (r²) >0.995>0.995>0.995
LOD (ng/mL) 112[8]
LOQ (ng/mL) 242
Accuracy (RE %) 85-115%85-115%85-115%[2]
Precision (RSD %) <15%<15%<15%[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Plasma

This protocol is a general guideline for extracting this compound from plasma.

  • Enzymatic Hydrolysis (for total concentration):

    • To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog).

    • Add 500 µL of acetate (B1210297) buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/sulfatase enzyme solution.

    • Incubate at 37°C for at least 2 hours (optimization may be required).[9]

  • SPE Cartridge Conditioning:

    • Condition a reverse-phase SPE cartridge (e.g., Oasis HLB or C18) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the hydrolyzed plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex and transfer to an HPLC vial for analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical starting conditions for the analysis of this compound.

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (phenolic compounds often ionize well in negative mode)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: To be determined by infusing a standard of this compound to find the precursor ion and optimize collision energy for the most abundant product ions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation sample Complex Matrix (e.g., Plasma) hydrolysis Enzymatic Hydrolysis (if required) sample->hydrolysis Add Enzymes spe Solid-Phase Extraction (SPE) hydrolysis->spe Load Sample reconstitution Dry-down & Reconstitution spe->reconstitution Elute & Evaporate hplc UPLC-MS/MS Analysis reconstitution->hplc Inject Sample validation Method Validation (Accuracy, Precision, Linearity, etc.) hplc->validation quantification Quantification of This compound hplc->quantification validation->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_investigate Investigation Path cluster_solutions Potential Solutions start Poor Analytical Result (e.g., Low Recovery, Bad Peak Shape) check_chroma Chromatography Issue? start->check_chroma check_prep Sample Prep Issue? start->check_prep sol_chroma Adjust Mobile Phase Optimize Gradient Replace Column check_chroma->sol_chroma Yes sol_prep Optimize SPE Steps Check pH Verify Reagents check_prep->sol_prep Yes end_node Problem Resolved sol_chroma->end_node sol_prep->end_node

Caption: Logical workflow for troubleshooting analytical issues.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of complex plant extracts.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My analyte signal is inconsistent, showing suppression or enhancement. How can I confirm that this is due to a matrix effect?

Answer: To determine if you are observing a matrix effect, you can use two primary methods: the qualitative post-column infusion method and the quantitative post-extraction spike method.[1][2]

  • Post-Column Infusion (Qualitative Assessment): This method helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.[2][3] A constant flow of your analyte is introduced into the mobile phase after the analytical column but before the mass spectrometer's ion source.[1][2] A blank matrix extract is then injected. Any dip or rise in the constant analyte signal indicates that a co-eluting compound from the matrix is suppressing or enhancing the ionization of your target analyte.[2][3] This technique is valuable during method development to see if your analyte's retention time needs to be shifted away from these interfering regions.[2][3]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect.[1] It involves comparing the signal response of an analyte spiked into a blank matrix extract after the extraction process with the response of the same amount of analyte in a neat (pure) solvent.[3] The ratio of these responses, known as the Matrix Factor (MF), indicates the magnitude of the effect. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[2]

Experimental Workflow: Assessing Matrix Effects

G cluster_start Start: Suspected Matrix Effect cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment cluster_conclusion Conclusion & Next Steps start Inconsistent Analyte Signal (Suppression/Enhancement) pci Perform Post-Column Infusion (PCI) Experiment start->pci Visual ID of interference zones pes Perform Post-Extraction Spike Experiment start->pes Quantify the effect pci_result Observe Signal Profile: Dips = Suppression Peaks = Enhancement pci->pci_result confirm Matrix Effect Confirmed pci_result->confirm pes_result Calculate Matrix Factor (MF): MF < 1: Suppression MF > 1: Enhancement pes->pes_result pes_result->confirm mitigate Proceed to Mitigation Strategies confirm->mitigate

Caption: Workflow for identifying and quantifying matrix effects.

Question 2: I've confirmed a matrix effect. What are the simplest steps I can take to try and solve the issue quickly?

Answer: Before moving to more complex solutions, a few straightforward approaches can sometimes resolve minor to moderate matrix effects. These include sample dilution and modifying your chromatographic conditions.

StrategyDescriptionAdvantagesDisadvantages
Sample Dilution Diluting the sample extract with the mobile phase or a suitable solvent.[3]Simple, fast, and can reduce the concentration of interfering compounds below a level where they cause significant ion suppression/enhancement.[3]Reduces the concentration of the target analyte, which may compromise the method's sensitivity and limit of quantification (LOQ).[3]
Chromatographic Modification Adjusting the HPLC/UPLC gradient, flow rate, or column chemistry.Can separate the analyte of interest from the co-eluting matrix components causing the interference.May increase run time and requires method re-optimization. May not be effective if the matrix is highly complex.[4]

Question 3: Dilution and simple chromatographic changes didn't work. What are the more robust and definitive strategies for mitigating matrix effects?

Answer: For complex matrices like plant extracts, more robust strategies are often necessary. These can be broadly categorized into advanced sample preparation, significant chromatographic optimization, and corrective calibration methods. The choice of strategy depends on the severity of the matrix effect and the resources available.

Decision-Making: Selecting a Mitigation Strategy

G cluster_prep Sample Preparation cluster_cal Calibration Strategy start Severe Matrix Effect Confirmed spe Solid-Phase Extraction (SPE) start->spe Remove interferences lle Liquid-Liquid Extraction (LLE) start->lle Remove interferences quechers QuEChERS / d-SPE start->quechers Remove interferences mm Matrix-Matched Standards start->mm Compensate for effect sa Standard Addition start->sa Compensate for effect sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) start->sil_is Correct for effect (Gold Standard) spe->mm lle->sa quechers->sil_is

Caption: Decision tree for choosing a matrix effect mitigation strategy.

Mitigation CategoryMethodDescriptionBest For
Advanced Sample Preparation Solid-Phase Extraction (SPE) / Dispersive SPE (d-SPE)Uses a solid sorbent to selectively adsorb the analyte or interferences, allowing for their separation. Techniques like QuEChERS often use d-SPE for cleanup.[5]Removing specific classes of interfering compounds (e.g., pigments, lipids) when their chemical properties are different from the analyte.[5]
Liquid-Liquid Extraction (LLE)Partitions the analyte and matrix components between two immiscible liquid phases based on their relative solubilities.[6]When the analyte has significantly different polarity compared to the bulk of the matrix components.[6]
Corrective Calibration Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix extract that is free of the analyte.Accurately compensating for matrix effects when a representative blank matrix is readily available.[5][7]
Standard Addition Known amounts of the analyte are spiked into aliquots of the actual sample. The native concentration is determined by extrapolating a calibration curve to zero response.[3][8]Situations where a blank matrix is unavailable or when matrix composition varies significantly between samples.[8][9]
Stable Isotope-Labeled Internal Standard (SIL-IS) An isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) is added to every sample, standard, and blank at a known concentration.[10][11]Providing the most accurate correction for matrix effects, as the SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization.[10][11][12] This is considered the gold-standard approach.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of plant extracts? A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[13] In LC-MS, this leads to either a suppression or enhancement of the analyte's signal, which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3]

Q2: What causes matrix effects? A: Matrix effects primarily occur within the electrospray ionization (ESI) source of the mass spectrometer. Co-eluting compounds from the plant extract can compete with the analyte for ionization, alter the surface tension and evaporation of droplets in the ESI plume, or neutralize the analyte ions, thereby reducing or enhancing the number of analyte ions that reach the detector.[3]

Logical Relationship: Causes of Matrix Effects

G cluster_matrix Plant Extract Matrix cluster_process LC-ESI-MS Process cluster_effects Resulting Matrix Effects matrix Complex Mixture: Salts, Sugars, Lipids, Phenolics, Pigments, etc. coelution Co-elution of Analyte and Matrix Components matrix->coelution ionization Electrospray Ionization (ESI) coelution->ionization suppression Ion Suppression ionization->suppression Competition for charge Droplet surface effects enhancement Ion Enhancement ionization->enhancement Improved ionization efficiency

Caption: How co-eluting matrix components lead to ion suppression or enhancement.

Q3: What is the difference between ion suppression and ion enhancement? A: Ion suppression is the more common phenomenon, where co-eluting matrix components interfere with the ionization process, leading to a decreased signal for the analyte of interest.[3] Ion enhancement is the opposite, where the presence of matrix components leads to an increased signal for the analyte, potentially by improving the efficiency of the ionization process.[3] Both effects compromise quantitative accuracy.

Q4: Why are plant extracts particularly challenging regarding matrix effects? A: Plant extracts are exceptionally complex mixtures containing a wide variety of compounds with diverse chemical properties, such as salts, sugars, lipids, terpenes, flavonoids, and chlorophylls.[5] This complexity makes it highly likely that one or more of these endogenous compounds will co-elute with the target analyte and interfere with its ionization.[5]

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it considered the gold standard for correcting matrix effects? A: A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with a heavier stable isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H).[10][14] It is considered the gold standard because its physicochemical properties are nearly identical to the unlabeled analyte.[12] This means it co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[10][11][15] By calculating the ratio of the analyte signal to the SIL-IS signal, any variations caused by matrix effects are effectively cancelled out, leading to highly accurate and precise quantification.[10][15]

Q6: When should I use the standard addition method? A: The standard addition method is particularly useful in two main scenarios: 1) when it is difficult or impossible to obtain a true "blank" matrix (a sample of the same plant material that is completely free of the native analyte), and 2) when the composition of the matrix varies significantly from sample to sample.[8][9] Because the calibration is performed within each individual sample, it effectively corrects for the specific matrix effects present in that particular sample.[16]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Prepare Solutions:

    • Prepare a solution of your pure analyte (standard) in the mobile phase at a concentration that gives a stable and moderate signal (e.g., mid-range of your calibration curve).

    • Prepare a blank matrix sample by performing your entire extraction procedure on a sample known to not contain the analyte.

  • System Setup:

    • Set up your LC-MS system as usual.

    • Using a T-junction, connect a syringe pump to the flow path between the analytical column and the MS ion source.

  • Execution:

    • Begin the LC run with your standard chromatographic method.

    • Start infusing the analyte solution via the syringe pump at a low, constant flow rate (e.g., 10-20 µL/min) to establish a stable baseline signal for your analyte's m/z.[2]

    • Once the baseline is stable, inject the prepared blank matrix extract onto the LC column.[1]

  • Analysis:

    • Monitor the analyte's ion chromatogram throughout the run.

    • Regions where the signal drops indicate ion suppression.

    • Regions where the signal rises above the baseline indicate ion enhancement.

    • Compare these regions with the retention time of your analyte to see if there is an overlap.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solvent): Spike a known amount of your analyte into a pure solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike the resulting extract with the same known amount of analyte as in Set A.[3]

    • Set C (Blank Matrix): Analyze the extracted blank matrix to ensure it is free from the analyte.

  • LC-MS Analysis:

    • Analyze all three sets of samples using your LC-MS method.

    • Obtain the peak area for the analyte in each set.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the Matrix Effect (%) using the formula:

      • Matrix Effect (%) = (MF - 1) * 100

    • A negative percentage indicates suppression, while a positive percentage indicates enhancement. A value between -20% and +20% is often considered acceptable.[17]

Protocol 3: Standard Addition Method for Quantification

  • Sample Preparation:

    • Homogenize your plant tissue sample.

    • Divide the homogenized sample into at least four equal aliquots.[9]

  • Spiking:

    • Aliquot 1 (Native): Leave this aliquot unspiked.

    • Aliquots 2, 3, 4+ (Spiked): Add known, increasing amounts of your analyte standard to the remaining aliquots. The spike levels should ideally be around 0.5x, 1x, and 2x the expected native concentration.[8]

  • Extraction and Analysis:

    • Perform your standard extraction procedure on all aliquots (both native and spiked).

    • Analyze all final extracts by LC-MS and record the peak area for the analyte in each.

  • Data Analysis:

    • Create a plot with the added concentration on the x-axis and the corresponding peak area on the y-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the regression line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample.[8]

References

"Optimizing cell culture conditions for studying 7,4'-Dihydroxyhomoisoflavane"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying 7,4'-Dihydroxyhomoisoflavane. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your cell culture conditions and navigate common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a natural antioxidant belonging to the isoflavonoid (B1168493) class of compounds[1][2]. Its chemical formula is C16H16O3 and it has a molecular weight of 256.30 g/mol [1][3]. Currently, it is primarily characterized by its antioxidant capabilities, demonstrating ABTS radical-scavenging activity with an IC50 of 0.22 mg/mL[1][2]. Detailed studies on its specific mechanisms of action in various cell types are still emerging.

Q2: Which cell lines are suitable for studying this compound?

The choice of cell line is critical and depends entirely on your research question. As specific studies on this compound are limited, researchers can draw insights from studies on structurally similar flavonoids.

  • For Anticancer & Apoptosis Studies: Human cancer cell lines are commonly used. For example, studies on related flavonoids have utilized human hepatocarcinoma (HUH-7)[4], cervical cancer (HeLa), and breast cancer (MDA-MB-231) cell lines[5].

  • For Anti-inflammatory & Mucin Regulation Studies: Human airway epithelial cell lines like NCI-H292 are suitable for investigating effects on mucus production and inflammation[6].

  • For Neuroprotection Studies: Human neuroblastoma cell lines such as SH-SY5Y are often used to model neurotoxicity and explore protective effects[7].

  • For Osteoarthritis Research: Primary mouse chondrocytes have been used to study the effects of flavonoids on cartilage degradation and related signaling pathways[8][9].

Recommendation: Start by selecting a cell line relevant to your disease model of interest. It is crucial to confirm the expression of potential target receptors or pathways in your chosen cell line, such as estrogen receptors (ERα, ERβ) if investigating phytoestrogenic effects[10].

Q3: How should I prepare and store this compound for cell culture experiments?

Proper handling of the compound is essential for reproducible results.

Preparation Workflow:

  • Solvent Selection: this compound is soluble in DMSO (10 mM)[1]. Use high-purity, sterile DMSO to prepare a concentrated stock solution.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your culture medium.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations using your complete cell culture medium. Ensure thorough mixing.

Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups to account for any solvent-induced effects[10].

Section 2: Experimental Design & Optimization

Q1: What is a good starting concentration range for my experiments?

Since dose-response data for this compound is scarce, a broad concentration range should be tested initially. Based on studies of similar flavonoids, a range from nanomolar to micromolar is appropriate.

Recommended Approach:

  • Range-Finding Experiment: Perform a cell viability assay (e.g., MTT, WST-1) using a wide range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) to determine the cytotoxic threshold.

  • Refined Dosing: Based on the initial results, select a narrower range of non-toxic concentrations for your functional assays.

The table below summarizes effective concentrations of related flavonoids, which can serve as a preliminary guide.

CompoundCell LineEffective Concentration / IC50Observed EffectReference
7,4'-DihydroxyflavoneNCI-H292IC50: 1.4 µMInhibition of MUC5AC expression[6]
7,8-DihydroxyflavoneHUH-7IC50: 177.6 µM (48h)Cytotoxicity and apoptosis induction[4]
7-HydroxyflavoneMDA-MB-231IC50: 3.86 µg/mLAnticancer activity[5]
7-HydroxyflavoneHeLaIC50: 22.56 µg/mLAnticancer activity[5]
Q2: What are the key signaling pathways potentially modulated by this compound?

While the specific pathways for this compound are yet to be fully elucidated, related flavonoids are known to modulate several key signaling cascades involved in inflammation, oxidative stress, and cell survival.[11] These provide a strong starting point for investigation.

  • Nrf2/HO-1 Pathway: Many flavonoids exert antioxidant effects by activating the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like Heme Oxygenase-1 (HO-1)[7][8][9].

  • NF-κB Pathway: Flavonoids can inhibit the activation of NF-κB, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-α[6][8].

  • PI3K/Akt & MAPK Pathways: These pathways are crucial for cell survival, proliferation, and differentiation, and have been shown to be modulated by flavonoids in various contexts[12].

  • STAT6 Pathway: In the context of allergic inflammation and mucus production, flavonoids have been shown to inhibit STAT6 activation[6].

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound (Hypothesized) Receptor Receptor / Target Compound->Receptor Binds/Activates PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK IKK IKK Receptor->IKK Keap1_Nrf2 Keap1-Nrf2 Receptor->Keap1_Nrf2 STAT6 STAT6 Receptor->STAT6 NFkB_Ikb NF-κB-IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 STAT6_nuc STAT6 STAT6->STAT6_nuc Translocates Inflam_Genes Inflammatory Genes NFkB->Inflam_Genes Transcription ARE Antioxidant Response Element Nrf2->ARE Binds Mucin_Genes Mucin Genes STAT6_nuc->Mucin_Genes Transcription

Caption: Hypothesized signaling pathways modulated by flavonoids.

Section 3: Troubleshooting Guide

Q1: My cells are dying or showing reduced viability even at low concentrations. What should I do?

This is a common issue when working with new compounds. A systematic approach can help identify the cause.

Troubleshooting_Viability Start Problem: Unexpected Cell Death Check_Vehicle Is the vehicle control (DMSO only) also toxic? Start->Check_Vehicle High_DMSO Action: Reduce final DMSO concentration to <0.1-0.5%. Re-run experiment. Check_Vehicle->High_DMSO Yes Check_Compound Is the compound precipitating in the media? Check_Vehicle->Check_Compound No Precipitation Action: Check solubility limit. Lower stock concentration or use a different solvent if possible. Check_Compound->Precipitation Yes Check_Dose Did you perform a wide dose-response curve? Check_Compound->Check_Dose No High_Sensitivity Conclusion: Cell line is highly sensitive. Action: Test a much lower concentration range (e.g., nM). Check_Dose->High_Sensitivity Yes Apoptosis Action: Perform an apoptosis assay (Annexin V/PI) to confirm the mechanism of cell death. Check_Dose->Apoptosis No, start here Contamination Is there any sign of contamination (e.g., cloudy media, pH change)? Check_Dose->Contamination Yes High_Sensitivity->Apoptosis Contamination->High_Sensitivity No Contamination_Action Action: Discard cultures. Check aseptic technique and test reagents for contamination (mycoplasma). Contamination->Contamination_Action Yes

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

Q2: I'm observing inconsistent results between experiments. How can I improve reproducibility?

Inconsistent results often stem from minor variations in protocol execution.

  • Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can exhibit altered phenotypes and responses[10].

  • Seeding Density: Ensure cells are seeded at the same density for every experiment and have reached a consistent level of confluency (typically 70-80%) before treatment.

  • Compound Preparation: Prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously diluted solutions.

  • Incubation Times: Adhere strictly to the planned incubation times for both treatment and subsequent assays.

  • Reagent Quality: Ensure all media, sera, and supplements are from the same lot number within a set of experiments. Lot-to-lot variability, especially in Fetal Bovine Serum (FBS), can significantly impact results[13].

Section 4: Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of viability.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[10].

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature[10].

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well cell culture plates

  • Your chosen cell line

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed approximately 5 x 10^5 cells per well in 6-well plates. After 24 hours, treat the cells with the desired concentrations of the compound and controls for the specified duration (e.g., 48 hours)[10].

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample and centrifuge at 300 x g for 5 minutes[10].

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI)[10].

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[10].

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[10].

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select & Culture Appropriate Cell Line B Prepare Compound Stock Solution (in DMSO) C Seed Cells in Multi-well Plates A->C D Treat Cells with Compound (include Vehicle Control) B->D C->D E Incubate for Desired Duration (e.g., 24, 48, 72h) D->E F Perform Assay E->F G Cell Viability (MTT, WST-1) F->G H Apoptosis Assay (Flow Cytometry) F->H I Protein/Gene Expression (Western Blot/qPCR) F->I J Collect & Analyze Data G->J H->J I->J

Caption: General experimental workflow for in vitro compound testing.

References

Technical Support Center: High-Purity 7,4'-Dihydroxyhomoisoflavane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7,4'-Dihydroxyhomoisoflavane. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound After Initial Extraction and Partitioning.

  • Question: I've performed the initial solvent extraction and partitioning of my plant material, but the subsequent analysis shows a very low concentration of this compound in the desired fraction. What could be the cause?

  • Answer: Several factors could contribute to a low yield at this stage. Firstly, the choice of extraction solvent is critical; using a solvent with inappropriate polarity may not efficiently extract the target compound. For phenolic compounds like this compound, solvents like ethanol (B145695) or ethyl acetate (B1210297) are often effective.[1] Secondly, ensure that the partitioning process is carried out thoroughly to separate the compound into the correct fraction. The ethyl acetate fraction has been shown to be rich in this compound.[1][2][3][4] Incomplete partitioning can lead to loss of the target molecule in other fractions. Finally, consider the possibility of degradation if the extraction is performed at elevated temperatures for extended periods.

Issue 2: Poor Separation During Column Chromatography.

  • Question: My column chromatography is not providing good separation, and I'm getting mixed fractions containing this compound and other impurities. How can I improve the resolution?

  • Answer: Poor separation in column chromatography can be due to several reasons. Here are some troubleshooting steps:

    • Solvent System Optimization: The polarity of your mobile phase is crucial. For flavonoids, a common approach is to use a gradient of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol.[5] It's essential to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.2-0.3 for your target compound to ensure good separation on the column.

    • Column Packing: Improperly packed columns with air bubbles or channels will lead to poor separation. Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly.

    • Loading Technique: Overloading the column with too much crude sample can significantly decrease resolution. A general rule of thumb is to use a 20-50 times excess by weight of adsorbent to the sample.[1] Applying the sample in a concentrated band at the top of the column is also critical for sharp peaks.

    • Flow Rate: A very high flow rate can reduce the interaction time between the compounds and the stationary phase, leading to poor separation. Conversely, a very slow flow rate can lead to band broadening due to diffusion.

Issue 3: The Compound is Not Eluting from the Column.

  • Question: I've been running my column for a long time with the selected mobile phase, but this compound is not coming off the column. What should I do?

  • Answer: If your compound is not eluting, it is likely too strongly adsorbed to the stationary phase. This suggests that your mobile phase is not polar enough. You can address this by:

    • Increasing Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a hexane-ethyl acetate system, increase the percentage of ethyl acetate.

    • Switching to a More Polar Solvent: If increasing the polarity of the current system is ineffective, you may need to switch to a stronger solvent system, such as dichloromethane/methanol.

    • Checking for Compound Stability: In some cases, highly polar compounds can irreversibly bind to or degrade on acidic silica gel. You can test for this by performing a 2D TLC.[2] If instability is suspected, consider using a different stationary phase like alumina (B75360) or deactivated silica gel.[2]

Issue 4: Purity of the Final Product is Not Sufficiently High.

  • Question: After column chromatography and solvent evaporation, the purity of my this compound is still below the desired level for my application. What are the next steps?

  • Answer: Achieving very high purity often requires a multi-step purification strategy.

    • Recrystallization: This is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallizing flavonoids include ethanol, methanol, or mixtures with water.

    • Preparative HPLC: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. A reversed-phase C18 column is commonly used for the purification of flavonoids.[5] You will need to develop a suitable method, optimizing the mobile phase composition and gradient.

Frequently Asked Questions (FAQs)

Q1: What is the typical stationary phase used for the column chromatography of this compound?

A1: Silica gel is the most common stationary phase for the purification of flavonoids and related phenolic compounds due to its polarity and resolving power.[1] Alumina can also be used, especially if the compound is sensitive to the acidic nature of silica gel.[2]

Q2: What is a good starting mobile phase for the TLC analysis of this compound?

A2: A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. You can start with a ratio of 7:3 or 8:2 (non-polar:polar) and adjust the polarity based on the resulting Rf value.

Q3: How can I detect the fractions containing this compound during column chromatography?

A3: You can monitor the fractions using TLC. Spot a small amount from each collected fraction onto a TLC plate and run it in the optimized solvent system. You can visualize the spots under a UV lamp (typically at 254 nm and/or 365 nm) as flavonoids are often UV-active. Alternatively, you can use a staining reagent like vanillin-sulfuric acid.

Q4: What is the expected appearance of pure this compound?

A4: While the provided search results do not specify the color and form, flavonoids are typically crystalline solids ranging from white to yellow in color.

Q5: Is this compound commercially available?

A5: Yes, this compound is available from several chemical suppliers.[6][7][8]

Data Presentation

While the cited literature confirms the isolation of this compound, specific quantitative data on purification yields and purity at each step were not provided. The following tables are templates for researchers to record their own experimental data for comparison and optimization.

Table 1: Summary of Purification Steps and Yields

Purification StepStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Crude Ethanol Extract
Ethyl Acetate Fraction
Silica Gel Column Chromatography
Recrystallization
Preparative HPLC

Table 2: Column Chromatography Parameters

ParameterValue
Stationary Phase
Column Dimensions (ID x L)
Mobile Phase
Gradient Profile
Flow Rate (mL/min)
Fraction Volume (mL)
Retention Time/Volume of Product

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the purification of this compound, based on the successful isolation from Dracaena cambodiana and general best practices for flavonoid purification.[1]

Protocol 1: Extraction and Solvent Partitioning

  • Extraction:

    • Air-dry and powder the plant material (e.g., stems of Dracaena cambodiana).

    • Macerate the powdered material in 95% ethanol at room temperature for an extended period (e.g., three weeks), performing the extraction multiple times to ensure completeness.[1]

    • Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform liquid-liquid extraction sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • Collect the ethyl acetate fraction, which is expected to be enriched with this compound, and concentrate it under reduced pressure.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

  • Preparation:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane:ethyl acetate 9:1).

    • Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise or linear gradient of increasing ethyl acetate in hexane).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions that contain the pure compound.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Protocol 3: High-Purity Final Step by Recrystallization

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room and elevated temperatures.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Experimental Workflow for Purification

G A Plant Material (e.g., Dracaena cambodiana) B Extraction (95% Ethanol) A->B C Crude Ethanol Extract B->C D Solvent Partitioning C->D E Ethyl Acetate Fraction (Enriched) D->E Collect J Other Fractions (Discard or Analyze) D->J Discard/Analyze F Silica Gel Column Chromatography E->F G Semi-Pure This compound F->G Collect Fractions K Impurities (Discard) F->K Other Fractions H Recrystallization / Preparative HPLC G->H I High-Purity This compound H->I Collect Crystals/Peaks H->K Mother Liquor/Side Fractions

Caption: A flowchart of the purification process for this compound.

Troubleshooting Logic for Poor Column Chromatography Separation

G Start Poor Separation in Column Chromatography Q1 Is the TLC Rf optimal (0.2-0.3)? Start->Q1 A1_Yes Check Column Packing Q1->A1_Yes Yes A1_No Optimize Solvent System (Adjust Polarity) Q1->A1_No No Q2 Is the column packed uniformly without channels? A1_Yes->Q2 End Improved Separation A1_No->End A2_Yes Check Sample Loading Q2->A2_Yes Yes A2_No Repack Column Q2->A2_No No Q3 Is the sample load appropriate (not overloaded)? A2_Yes->Q3 A2_No->End A3_Yes Adjust Flow Rate Q3->A3_Yes Yes A3_No Reduce Sample Load Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Enhancing the Bioavailability of Homoisoflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of homoisoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of homoisoflavonoids?

Homoisoflavonoids, a subclass of flavonoids, often exhibit low oral bioavailability due to several factors.[1][2][3] Their poor aqueous solubility limits their dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[4] Furthermore, they can be subject to extensive first-pass metabolism in the intestine and liver, where enzymes modify and rapidly clear them from the body.[5][6] Some homoisoflavonoids may also be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.[5]

Q2: What are the main strategies to improve the bioavailability of homoisoflavonoids?

Several promising strategies can be employed to overcome the poor bioavailability of homoisoflavonoids.[4] These can be broadly categorized as:

  • Nanoformulations: Encapsulating homoisoflavonoids into nanocarriers such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles can enhance their solubility, protect them from degradation, and facilitate their absorption.[7][8]

  • Structural Modification (Prodrugs): Modifying the chemical structure of a homoisoflavonoid to create a "prodrug" can improve its solubility and permeability.[9][10][11] The modifying group is designed to be cleaved in the body, releasing the active homoisoflavonoid.[11]

  • Co-administration with Bioenhancers: Administering homoisoflavonoids with compounds that inhibit their metabolism or efflux can significantly increase their systemic exposure. A well-known example of a bioenhancer is piperine (B192125), the active component of black pepper.[12][13][14]

Q3: How can I assess the bioavailability of my homoisoflavonoid formulation in vitro?

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[15][16][17][18] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[16][18] By measuring the transport of the homoisoflavonoid from the apical (intestinal lumen) to the basolateral (blood) side, you can estimate its permeability and potential for oral absorption.[16][18]

Troubleshooting Guides

Issue 1: Low Solubility of Homoisoflavonoid in Aqueous Media for In Vitro Assays

Question: I am having trouble dissolving my homoisoflavonoid in the cell culture media for my Caco-2 permeability assay. How can I improve its solubility for the experiment?

Answer: This is a common challenge due to the hydrophobic nature of many homoisoflavonoids. Here are a few approaches to consider:

  • Use of Co-solvents: Pharmaceutically acceptable co-solvents like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can be used to prepare a stock solution of your homoisoflavonoid. However, it is crucial to keep the final concentration of the co-solvent in the cell culture medium low (typically <1%) to avoid cellular toxicity.

  • pH Adjustment: The solubility of some flavonoids is pH-dependent. You can investigate the pKa of your homoisoflavonoid and adjust the pH of the buffer to favor its ionized, more soluble form. Be mindful of the pH tolerance of your Caco-2 cells.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility. This is a widely used technique in pharmaceutical formulations.[10]

Issue 2: High Variability and Low Permeability in Caco-2 Permeability Assays

Question: My Caco-2 assay results for my homoisoflavonoid formulation are inconsistent and show low permeability. What could be the cause and how can I troubleshoot this?

Answer: Inconsistent results and low permeability can stem from several factors. A systematic approach is needed to identify the root cause:

  • Cell Monolayer Integrity: Ensure the integrity of your Caco-2 cell monolayers before and after the experiment by measuring the transepithelial electrical resistance (TEER). A significant drop in TEER values indicates compromised monolayer integrity, which can lead to unreliable permeability data.[15]

  • Non-specific Binding: The high lipophilicity of some homoisoflavonoids can lead to their non-specific binding to the plasticware of the assay plates, reducing the concentration available for transport.[15] Consider using plates with low-binding surfaces or pre-treating the wells.

  • Efflux Transporter Activity: Homoisoflavonoids may be substrates for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump them out of the cells, resulting in low apparent permeability.[5] You can investigate this by co-incubating your homoisoflavonoid with known inhibitors of these transporters, such as verapamil (B1683045) for P-gp.

  • Formulation Instability: If you are testing a nanoformulation, ensure its stability in the assay medium. Particle aggregation or drug leakage can lead to variable results. Characterize the particle size and drug content of your formulation before and after incubation in the cell culture medium.

Issue 3: Rapid Metabolism Observed in Preliminary Animal Studies

Question: Our pharmacokinetic studies in rats show that our homoisoflavonoid is rapidly metabolized, leading to very low systemic exposure. How can we address this?

Answer: Rapid metabolism, particularly first-pass metabolism, is a major barrier to the oral bioavailability of many flavonoids.[5][6] Here are some strategies to mitigate this:

  • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), the primary enzymes involved in flavonoid metabolism, can slow down the metabolic clearance of your homoisoflavonoid.[6][12] Piperine is known to inhibit CYP3A4 and P-gp, making it a good candidate for co-administration.[12][13]

  • Nanoencapsulation: Formulating the homoisoflavonoid in nanocarriers like solid lipid nanoparticles (SLNs) can protect it from enzymatic degradation in the gastrointestinal tract and the liver.[7][8] The nanocarriers can also alter the absorption pathway, potentially bypassing some metabolic hotspots.

  • Prodrug Approach: Designing a prodrug of your homoisoflavonoid by masking the functional groups susceptible to metabolism can prevent its rapid degradation.[9][11] The prodrug is then converted to the active compound in the systemic circulation.[11]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Hypothetical Homoisoflavonoid

StrategyFormulation/Co-agentKey OutcomeFold Increase in Bioavailability (AUC)Reference (Analogous Compounds)
Nanoformulation Solid Lipid Nanoparticles (SLNs)Increased solubility and protection from metabolism5 - 10[7],[8]
Prodrug Glucoside ProdrugEnhanced aqueous solubility and permeability3 - 7[19],[11]
Co-administration Piperine (20 mg/kg)Inhibition of CYP3A4 and P-glycoprotein2 - 5[12],[13],[20]

Experimental Protocols

Protocol 1: Preparation of Homoisoflavonoid-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • Homoisoflavonoid

  • Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse the homoisoflavonoid in the molten lipid.

  • Heat the surfactant solution in purified water to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed homogenization for 5-10 minutes to form a coarse emulsion.

  • Subject the pre-emulsion to high-power ultrasonication for 15-30 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[21][22][23][24][25]

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines a standard procedure for assessing the intestinal permeability of a homoisoflavonoid formulation.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Homoisoflavonoid formulation

  • Lucifer yellow (paracellular integrity marker)

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the TEER of the cell monolayers to ensure their integrity. Values should be >250 Ω·cm².

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the homoisoflavonoid formulation (dissolved in HBSS) to the apical (AP) chamber.

  • Add fresh HBSS to the basolateral (BL) chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

  • At the end of the experiment, collect the final samples from both the AP and BL chambers.

  • Measure the TEER again to confirm monolayer integrity post-experiment.

  • Analyze the concentration of the homoisoflavonoid in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16][18]

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Homoisoflavonoid Homoisoflavonoid Nanoformulation Nanoformulation (e.g., SLNs) Homoisoflavonoid->Nanoformulation Prodrug Prodrug Homoisoflavonoid->Prodrug Solubility Solubility Nanoformulation->Solubility Prodrug->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolism In Vitro Metabolism (Microsomes) Permeability->Metabolism Pharmacokinetics Pharmacokinetics (Animal Model) Metabolism->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability

Workflow for Enhancing Homoisoflavonoid Bioavailability.

signaling_pathway cluster_cell Cellular Response Homoisoflavonoid Homoisoflavonoid PI3K PI3K Homoisoflavonoid->PI3K MAPK MAPK Homoisoflavonoid->MAPK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB CellSurvival Cell Survival & Anti-inflammation NFkB->CellSurvival ERK ERK MAPK->ERK JNK JNK MAPK->JNK ERK->CellSurvival JNK->CellSurvival

Modulation of Cellular Signaling Pathways by Homoisoflavonoids.

troubleshooting_logic Start Low Bioavailability in Animal Study CheckSolubility Assess Aqueous Solubility Start->CheckSolubility CheckPermeability Evaluate In Vitro Permeability (Caco-2) Start->CheckPermeability CheckMetabolism Investigate In Vitro Metabolism Start->CheckMetabolism SolubilityIssue Poor Solubility CheckSolubility->SolubilityIssue Is solubility low? PermeabilityIssue Low Permeability CheckPermeability->PermeabilityIssue Is permeability low? MetabolismIssue High Metabolism CheckMetabolism->MetabolismIssue Is metabolism high? SolubilitySolution Nanoformulation (e.g., SLNs, Nanoemulsion) Cyclodextrin Complexation SolubilityIssue->SolubilitySolution PermeabilitySolution Prodrug Approach Co-administer with Permeation Enhancers PermeabilityIssue->PermeabilitySolution MetabolismSolution Co-administer with Metabolic Inhibitors (Piperine) Nanoencapsulation MetabolismIssue->MetabolismSolution

Troubleshooting Logic for Low Homoisoflavonoid Bioavailability.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Effects of Homoisoflavones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of isoflavones, using Genistein as a representative compound due to the current lack of specific in vivo data for 7,4'-Dihydroxyhomoisoflavane. The performance of Genistein is compared against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, in the widely accepted carrageenan-induced paw edema model. This document is intended to offer a framework for evaluating the potential of homoisoflavone compounds in inflammatory disease research and development.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of pharmacological agents. The data presented below is sourced from a study investigating the effects of Genistein on paw edema in mice. For comparison, typical efficacy data for Diclofenac from similar models is included.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Route of AdministrationTime Post-CarrageenanPaw Edema Inhibition (%)
Control (Vehicle)---0
Genistein1000Oral3 hours~35%[1]
Diclofenac5Oral2 hours56.17 ± 3.89%[2]
Diclofenac20Oral3 hours71.82 ± 6.53%[2]

Note: The data for Genistein is derived from a study in mice where acetosal was the control[1]. The Diclofenac data is from a separate study in rats[2]. Direct comparison should be made with caution due to differences in experimental models and species.

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is provided below, based on established protocols.

Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats or Swiss albino mice, weighing between 150-250g, are commonly used. Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.

Materials:

  • Carrageenan (lambda, Type IV)

  • Test compound (e.g., Genistein)

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Diclofenac, 10 mg/kg)

    • Group III-V: Test Compound at varying doses (e.g., Genistein at 50, 100, 200 mg/kg)

  • Drug Administration: The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups. This is typically done 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Experimental Design and Biological Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis animal_acclimatization Animal Acclimatization group_randomization Group Randomization animal_acclimatization->group_randomization drug_preparation Drug Preparation group_randomization->drug_preparation drug_administration Drug Administration drug_preparation->drug_administration carrageenan_injection Carrageenan Injection drug_administration->carrageenan_injection paw_measurement Paw Volume/Thickness Measurement carrageenan_injection->paw_measurement data_collection Data Collection paw_measurement->data_collection calculation Calculate % Inhibition data_collection->calculation statistical_analysis Statistical Analysis calculation->statistical_analysis

Experimental workflow for the carrageenan-induced paw edema model.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_intervention Pharmacological Intervention carrageenan Carrageenan pla2 Phospholipase A2 carrageenan->pla2 activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates isoflavones Isoflavones (e.g., Genistein) isoflavones->cox inhibits nsaids NSAIDs (e.g., Diclofenac) nsaids->cox inhibits

Simplified signaling pathway of inflammation and points of intervention.

References

Unveiling the Antioxidant Potential of Homoisoflavonoids: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant properties of homoisoflavonoids, supported by experimental data and detailed methodologies. Delve into the structural nuances that govern the free-radical scavenging capabilities of this unique class of phenolic compounds.

Homoisoflavonoids, a subclass of flavonoids characterized by an additional carbon atom in their C-ring, have garnered significant interest for their diverse biological activities, including their potential as antioxidant agents.[1][2] Their ability to neutralize harmful free radicals positions them as promising candidates for the development of therapeutics against oxidative stress-related diseases.[1][2] This guide explores the structure-activity relationship (SAR) of homoisoflavonoids as antioxidants, presenting quantitative data and experimental protocols to facilitate further research and drug discovery.

Key Structural Features Influencing Antioxidant Activity

The antioxidant capacity of flavonoids, and by extension homoisoflavonoids, is intrinsically linked to their molecular structure.[3][4] Several key features have been identified as crucial for effective radical scavenging:

  • Hydroxyl Groups (-OH): The number and position of hydroxyl groups on the aromatic rings are paramount. An increased number of hydroxyl groups generally enhances antioxidant activity.[3][4]

  • Catechol Moiety: The presence of an o-dihydroxy (catechol) group on the B-ring is a significant contributor to high antioxidant potential. This configuration allows for the donation of a hydrogen atom to a radical, forming a stable phenoxyl radical.

  • C-Ring Structure: The saturation of the C-ring and the presence of a carbonyl group can influence the molecule's overall electronic properties and, consequently, its ability to delocalize an unpaired electron after radical scavenging.

Comparative Antioxidant Activity of Homoisoflavonoids

The antioxidant efficacy of homoisoflavonoids can be quantified using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. The half-maximal inhibitory concentration (IC50) value is a standard metric, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.[5]

Below is a summary of the reported antioxidant activities of select homoisoflavonoids from Polygonatum verticillatum as determined by the DPPH assay.[6][7]

HomoisoflavonoidIC50 (µg/mL) at 10, 20, and 30 µg/mLAntioxidant Potency
5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-chroman-4-oneNot specified in the same format-
5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one0.72High
5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-oneNot specified in the same format-
Reference Compounds
Quercetin (a flavonol)0.39Very High
Rutin (a flavonol glycoside)0.41Very High

Data sourced from a study on compounds isolated from Polygonatum verticillatum.[6][7] The IC50 values for the homoisoflavonoids were reported at specific concentrations, highlighting their activity, while the reference compounds provide a benchmark for potent antioxidant activity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following are methodologies for the widely used DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.[8]

Reagents and Equipment:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Test compounds (homoisoflavonoids)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Dissolve the homoisoflavonoid samples in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction mixture: To 1.0 mL of the DPPH solution, add 1.0 mL of the test sample solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing methanol instead of the test sample is also measured.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[5]

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.

Reagents and Equipment:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Test compounds (homoisoflavonoids)

  • Positive control (e.g., Trolox)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of test samples: Prepare a stock solution of the homoisoflavonoid samples in a suitable solvent and make serial dilutions.

  • Reaction mixture: Add 10 µL of the test sample solution at different concentrations to 1.0 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of scavenging activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • Determination of IC50 or Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Homoisoflavonoids cluster_structure Homoisoflavonoid Structure cluster_features Key Antioxidant Features cluster_activity Antioxidant Activity A A-Ring C C-Ring (with extra CH2) A->C B B-Ring C->B OH_groups Hydroxyl Groups (-OH) Activity Enhanced Radical Scavenging OH_groups->Activity Increases H-donating ability Catechol Catechol Moiety (o-dihydroxy) on B-Ring Catechol->Activity Stabilizes phenoxyl radical C_Ring_Features C-Ring Saturation & Carbonyl C_Ring_Features->Activity Modulates electronic properties DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Homoisoflavonoid Solutions (Serial Dilutions) start->prep_samples mix Mix DPPH and Sample Solutions prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

References

A Comparative Analysis of the Bioactivity of 7,4'-Dihydroxyhomoisoflavane and Genistein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the landscape of phytochemical research, isoflavonoids have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of the bioactivity of two such compounds: 7,4'-Dihydroxyhomoisoflavane and the extensively studied genistein (B1671435). While a wealth of data exists for genistein, this comparison aims to juxtapose its well-documented properties with the currently available information on this compound, highlighting areas where further research is warranted.

I. Overview of Bioactivities

Genistein, a prominent isoflavone (B191592) found in soy products, has been the subject of numerous studies investigating its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] In contrast, this compound, a member of the homoisoflavonoid subclass, is a less-studied natural antioxidant.[4] This guide will present a comparative summary of their known bioactivities based on available experimental data.

II. Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and genistein. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC50 Value
This compound ABTS Radical Scavenging0.22 mg/mL[4]
Genistein ABTS Radical Scavenging~43.17 µg/mL[5]
DPPH Radical Scavenging1.89 ± 0.16 mM[6]

Note: Direct comparison of IC50 values between different assays should be done with caution due to variations in experimental conditions.

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineIC50 Value
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7Data Not Available
Genistein Nitric Oxide (NO) Production InhibitionRAW 264.750 µM[2][7]
Nitric Oxide (NO) Production InhibitionRAW 264.769.4 µM[1][8]

Table 3: Comparison of Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 Value
This compound MCF-7Breast CancerData Not Available
Genistein MCF-7Breast Cancer47.5 µM[9]
MCF-7Breast Cancer77.1 µM (72h)[10]
MCF-7Breast Cancer6.5 - 12.0 µg/mL[3]

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

1. ABTS Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green ABTS radical to its colorless neutral form is measured spectrophotometrically.

  • Procedure:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the test compound (at various concentrations) to a defined volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the ABTS radical.

2. DPPH Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The violet color of the DPPH radical solution fades upon reduction, and the change in absorbance is measured.

  • Procedure:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

    • Prepare various concentrations of the test compound.

    • Add a specific volume of the test compound to a defined volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) after a short incubation period.

    • A standard curve using sodium nitrite is used to quantify the nitrite concentration.

    • Calculate the percentage of NO production inhibition and determine the IC50 value.

Anticancer Activity Assay

1. MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

IV. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to enhance understanding.

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow cluster_antiinflammatory Anti-inflammatory Activity Workflow cluster_anticancer Anticancer Activity Workflow A1 Prepare Compound Solutions A3 Mix Compound and Radical A1->A3 A2 Prepare Radical Solution (ABTS or DPPH) A2->A3 A4 Incubate A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Culture RAW 264.7 Cells B2 Pre-treat with Compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Griess Assay for Nitrite B4->B5 B6 Calculate IC50 B5->B6 C1 Culture Cancer Cells (e.g., MCF-7) C2 Treat with Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 C6->C7

Caption: General experimental workflows for assessing bioactivity.

nfkb_pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) Nucleus->Gene activates Genistein Genistein Genistein->IKK inhibits Genistein->NFkB inhibits

Caption: Genistein's inhibition of the NF-κB signaling pathway.

V. Discussion and Future Directions

The available data clearly establishes genistein as a multifaceted bioactive compound with potent antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action often involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.[8]

For this compound, the current scientific literature primarily highlights its antioxidant capacity. The provided ABTS radical scavenging activity suggests it is an effective free radical scavenger. However, a significant knowledge gap exists regarding its anti-inflammatory and anticancer activities. The absence of data for nitric oxide inhibition and cytotoxicity in common cancer cell lines like MCF-7 prevents a direct and comprehensive comparison with genistein in these crucial areas of bioactivity.

References

A Head-to-Head Comparison of Flavonoid Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of different flavonoid extraction methods with supporting experimental data and detailed protocols.

The efficient extraction of flavonoids from plant materials is a critical first step in phytochemical research, natural product drug discovery, and the development of functional foods and cosmetics. The choice of extraction method significantly impacts the yield, purity, and subsequent bioactivity of the isolated compounds. This guide provides a head-to-head comparison of conventional and modern techniques for flavonoid extraction, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Extraction Efficiency

The efficiency of flavonoid extraction is influenced by numerous factors, including the chosen method, solvent, temperature, and extraction time.[1] Modern techniques generally offer significant advantages over conventional methods in terms of reduced extraction time, lower solvent consumption, and higher yields.[1][2]

Extraction MethodPlant MaterialSolventTotal Flavonoid Content (TFC)Reference
Conventional Methods
MacerationSpirulina platensisEthanol (B145695)127.10 mg quercetin/g extract[3]
Pisum sativum L.WaterHigher than Soxhlet and UAE[4]
Soxhlet ExtractionRicinus communis (stem)Not specified4.8 mg/gdw[5]
Croton bonplandianum (fruit)Not specified13.54 mg/gdw[5]
Spirulina platensisEthanol124.37 mg quercetin/g extract (0.65% g quercetin/g biomass)[3]
Spearmint leaves70% EthanolLower flavonoid concentration than SC-CO2[6]
Modern Methods
Ultrasound-Assisted Extraction (UAE)Ricinus communis (stem)Not specified36.9 mg/gdw[5]
Croton bonplandianum (fruit)Not specified60.5 g/gdw [5]
Pteris cretica L.56.74% Ethanol4.71 ± 0.04%[7]
Cassia angustifoliaNot specifiedLower than MAE[6]
Microwave-Assisted Extraction (MAE)Lagenaria sicerariaEthyl acetate24.28 mg/g[1]
Phyllostachys heterocycla leaves78.1% Ethanol4.67%[8]
Radix Astragali90% Ethanol1.190 ± 0.042 mg/g[9]
Supercritical Fluid Extraction (SFE)Spearmint leavesSC-CO2Higher concentration of 7 bioactive flavonoids than Soxhlet[6]
Hops (Humulus lupulus L.)SC-CO2 with 80% Ethanol7.8 mg/g
Enzyme-Assisted Extraction (EAE)Acanthopanax senticosusWater (enzyme solution)36.95 ± 0.05 mg g−1[10]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols represent generalized procedures and may require optimization based on the specific plant matrix and target flavonoids.

Maceration

Maceration is a simple and widely used conventional extraction method.[11]

Protocol:

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Place 5 g of the powdered plant material into a sealed container with 100 mL of a suitable solvent (e.g., 70% ethanol).[6][11]

  • Incubation: Allow the mixture to stand at room temperature for a period ranging from 2 to 72 hours, with occasional agitation.[11]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude flavonoid extract.

Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that offers higher efficiency than simple maceration.[11][12]

Protocol:

  • Sample Preparation: Dry and pulverize the plant material.

  • Apparatus Setup: Place a thimble containing the powdered plant material into the main chamber of the Soxhlet extractor.

  • Extraction: Add the extraction solvent to the distillation flask. Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser, dripping down into the thimble containing the plant material.

  • Cycling: The solvent fills the thimble and extracts the flavonoids. Once the solvent level reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. This process is repeated for several cycles (e.g., 4 reflux cycles).

  • Concentration: After extraction, the solvent is evaporated to yield the concentrated flavonoid extract.

Ultrasound-Assisted Extraction (UAE)

UAE, or sonication, utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[6]

Protocol:

  • Sample Preparation: Prepare a fine powder of the dried plant material.

  • Extraction Mixture: Mix a specific ratio of the powdered sample with a suitable solvent (e.g., 1:33.69 g/mL in 56.74% ethanol).[7]

  • Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specified power (e.g., 300 W) and temperature (e.g., 74.27 °C) for a defined period (e.g., 45.94 minutes).[7][13]

  • Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.

  • Solvent Removal: Remove the solvent from the extract, typically using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of intracellular components.[6]

Protocol:

  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Place the sample and a suitable solvent (e.g., 78.1% ethanol) in a microwave-safe extraction vessel.[8]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled power (e.g., 559 W) and for a specific duration (e.g., 24.9 minutes).[8]

  • Cooling and Filtration: Allow the mixture to cool before filtering to separate the extract.

  • Concentration: Concentrate the filtrate to obtain the flavonoid extract.

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.[6]

Protocol:

  • Sample Preparation: Grind the dried plant material to a consistent particle size.

  • Apparatus Setup: Load the powdered sample into the extraction vessel.

  • Extraction: Pump supercritical CO2, often with a co-solvent like ethanol to increase polarity, through the extraction vessel at a controlled temperature (e.g., 50 °C) and pressure (e.g., 25 MPa).

  • Separation: Depressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted flavonoids to precipitate.

  • Collection: Collect the precipitated flavonoid extract.

Enzyme-Assisted Extraction (EAE)

EAE involves the use of enzymes to break down the plant cell wall, facilitating the release of intracellular flavonoids.[6] This method is often used in combination with other techniques like UAE.[12]

Protocol:

  • Sample Preparation: Prepare a slurry of the plant material in a buffer solution with a specific pH.

  • Enzymatic Treatment: Add a specific enzyme or a mixture of enzymes (e.g., cellulase (B1617823) and pectinase) to the slurry.[10]

  • Incubation: Incubate the mixture at an optimal temperature and for a specific duration to allow for enzymatic hydrolysis of the cell wall components.

  • Enzyme Inactivation: Inactivate the enzymes by heating the mixture.

  • Extraction: Proceed with a conventional or modern extraction method (e.g., maceration or UAE) to extract the released flavonoids.

  • Purification: Separate the extract and purify as needed.

Visualizing Extraction Workflows

To better understand the procedural flow and relationships between these methods, the following diagrams have been generated.

Flavonoid_Extraction_Workflow cluster_Conventional Conventional Methods cluster_Modern Modern Methods Maceration Maceration Separation Separation (Filtration/Centrifugation) Maceration->Separation Soxhlet Soxhlet Extraction Soxhlet->Separation UAE Ultrasound-Assisted Extraction (UAE) UAE->Separation MAE Microwave-Assisted Extraction (MAE) MAE->Separation SFE Supercritical Fluid Extraction (SFE) SFE->Separation EAE Enzyme-Assisted Extraction (EAE) EAE->Separation Plant_Material Plant Material (Dried & Powdered) Solvent_Addition Solvent Addition Plant_Material->Solvent_Addition Extraction_Step Extraction Solvent_Addition->Extraction_Step Concentration Concentration (Solvent Evaporation) Separation->Concentration Crude_Extract Crude Flavonoid Extract Concentration->Crude_Extract

Caption: General workflow for flavonoid extraction.

Extraction_Method_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern Methods Maceration Maceration - Simple, low cost - Long extraction time - Lower efficiency Comparison Maceration->Comparison Soxhlet Soxhlet - Continuous extraction - Higher yield than maceration - Risk of thermal degradation Soxhlet->Comparison UAE UAE - Rapid, efficient - Reduced solvent use - Equipment cost UAE->Comparison MAE MAE - Very fast, high yield - Low solvent consumption - Potential for localized heating MAE->Comparison SFE SFE - Highly selective, 'green' solvent - No residual solvent - High capital cost SFE->Comparison EAE EAE - Specific, mild conditions - Environmentally friendly - Enzyme cost and stability EAE->Comparison Comparison->Maceration vs Comparison->Soxhlet vs Comparison->UAE vs Comparison->MAE vs Comparison->SFE vs Comparison->EAE vs

Caption: Key characteristics of extraction methods.

Conclusion

The selection of an appropriate extraction method is a pivotal decision in flavonoid research. While conventional methods like maceration and Soxhlet extraction are simple and inexpensive, they are often time-consuming and less efficient.[5][11] Modern techniques such as UAE, MAE, SFE, and EAE offer significant advantages in terms of speed, efficiency, and environmental friendliness, often resulting in higher yields of target compounds.[1][6] This guide provides the necessary data and protocols to enable researchers to make an informed choice based on their specific research goals, available resources, and the chemical nature of the flavonoids of interest.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 7,8-Dihydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of 7,8-Dihydroxyflavone (7,8-DHF), a naturally occurring flavone. While the initial focus was on 7,4'-Dihydroxyhomoisoflavane, the available scientific literature provides a more robust dataset for 7,8-DHF, a structurally related and well-studied compound. This document summarizes key experimental findings, presents detailed methodologies for the cited experiments, and visualizes the underlying signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Unveiling the Activity of 7,8-Dihydroxyflavone: From Cell Cultures to Animal Models

7,8-Dihydroxyflavone has garnered significant attention for its neuroprotective and anti-inflammatory properties. This guide delves into the experimental evidence that characterizes its biological effects, highlighting the correlation between its activity in controlled laboratory settings (in vitro) and its efficacy within a whole organism (in vivo).

Data Presentation: A Comparative Summary of 7,8-DHF Activity

The following tables summarize the quantitative data from key in vitro and in vivo studies on 7,8-Dihydroxyflavone, primarily focusing on its role in osteoarthritis.

Table 1: In Vitro Activity of 7,8-Dihydroxyflavone in Primary Mouse Chondrocytes

ParameterTreatmentResultReference
Nrf2 Expression7,8-DHFUpregulation and nuclear translocation[1][2]
HO-1 Expression7,8-DHFUpregulation[1][2]
Gene Expression (MMP1, MMP3, MMP13, IL-1β, IL-6, TNF-α)7,8-DHFReduction in expression[1][2]

Table 2: In Vivo Activity of 7,8-Dihydroxyflavone in a Mouse Model of Osteoarthritis

ParameterTreatmentResultReference
Cartilage Degradation7,8-DHF (intraperitoneal injections)Significantly reduced compared to vehicle[1][2]
HO-1 Expression in Knee Cartilage7,8-DHFUpregulation[1][2]
Gene Expression in Cartilage (MMP1, MMP3, MMP13, IL-1β, IL-6, TNF-α)7,8-DHFReduction in expression[1][2]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited in this guide.

In Vitro Analysis of 7,8-DHF in Primary Mouse Chondrocytes

1. Cell Culture:

  • Primary chondrocytes were isolated from the articular cartilage of mice.

  • Cells were cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

2. Treatment:

  • Chondrocytes were treated with varying concentrations of 7,8-DHF for specific durations.

3. Gene and Protein Expression Analysis:

  • Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from the treated cells, reverse-transcribed to cDNA, and used for qRT-PCR to quantify the expression levels of target genes such as Nrf2, HO-1, MMP1, MMP3, MMP13, IL-1β, IL-6, and TNF-α.

  • Western Blotting: Protein lysates were prepared from the treated cells. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Nrf2 and HO-1 to assess their protein expression levels. Nuclear and cytoplasmic fractions were separated to determine the translocation of Nrf2.

In Vivo Analysis of 7,8-DHF in a Mouse Model of Osteoarthritis

1. Animal Model:

  • Osteoarthritis (OA) was surgically induced in mice through the destabilization of the medial meniscus.

2. Treatment:

  • Mice in the treatment group received intraperitoneal injections of 7,8-DHF at a specified dosage and frequency.

  • The control group received vehicle injections.

3. Histological Analysis:

  • After the treatment period, the knee joints were harvested, fixed, decalcified, and embedded in paraffin.

  • Sections of the knee joints were stained with Safranin O and Fast Green to visualize cartilage proteoglycans.

  • Cartilage degradation was scored based on the histological findings.

4. Gene and Protein Expression Analysis in Cartilage:

  • Cartilage tissue was dissected from the knee joints.

  • RNA and protein were extracted from the cartilage samples.

  • qRT-PCR and Western blotting were performed as described in the in vitro protocol to analyze the expression of relevant genes and proteins.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a conceptual workflow for evaluating the in vitro to in vivo correlation of 7,8-DHF.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7_8_DHF 7,8-Dihydroxyflavone Keap1 Keap1 7_8_DHF->Keap1 Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Promotes degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation HO1_p HO-1 (protein) Anti-inflammatory & Antioxidant Effects Anti-inflammatory & Antioxidant Effects HO1_p->Anti-inflammatory & Antioxidant Effects ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to HO1_g HO-1 Gene ARE->HO1_g Activates transcription HO1_g->HO1_p Translation

Caption: The Nrf2/HO-1 signaling pathway activated by 7,8-Dihydroxyflavone.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation (IVIVC) invitro_exp Cell-based Assays (e.g., Chondrocytes) invitro_data Quantitative Data (e.g., IC50, gene expression) invitro_exp->invitro_data correlation Mathematical Modeling Predictive Relationship invitro_data->correlation invivo_exp Animal Model Studies (e.g., Osteoarthritis Mouse Model) invivo_data Pharmacokinetic & Pharmacodynamic Data (e.g., Efficacy, tissue concentration) invivo_exp->invivo_data invivo_data->correlation Regulatory Acceptance & Clinical Trial Design Regulatory Acceptance & Clinical Trial Design correlation->Regulatory Acceptance & Clinical Trial Design

Caption: Conceptual workflow for establishing an in vitro-in vivo correlation.

Correlation and Conclusion

The experimental data for 7,8-Dihydroxyflavone demonstrates a strong positive correlation between its in vitro and in vivo activities. The upregulation of the Nrf2/HO-1 signaling pathway observed in primary mouse chondrocytes in vitro translates to a protective effect against cartilage degradation in a mouse model of osteoarthritis in vivo.[1][2] This consistency suggests that the in vitro assays are good predictors of the in vivo efficacy of 7,8-DHF in the context of osteoarthritis.

The reduction in pro-inflammatory and matrix-degrading gene expression in both the cell-based assays and the animal model further strengthens this correlation.[1][2] This body of evidence supports the potential of 7,8-Dihydroxyflavone as a therapeutic agent for osteoarthritis and underscores the importance of the Nrf2/HO-1 pathway as a key mechanism of its action. Further studies are warranted to explore the pharmacokinetics and optimal dosing of 7,8-DHF for potential clinical applications.

References

Comparative Metabolomics of Genistein and Daidzein Exposure in Rats: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic effects of two major soy isoflavones, genistein (B1671435) and daidzein (B1669772), in rat models. The information is tailored for researchers, scientists, and drug development professionals, offering insights into the distinct metabolic perturbations induced by these compounds. The guide summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways.

Introduction

Genistein and daidzein are phytoestrogens found in soy products that are known to interact with estrogen receptors, leading to a range of biological effects. While structurally similar, their impacts on the metabolome are distinct and compound-specific.[1] Metabolomic studies in rats have revealed that genistein exerts a more potent influence on hepatic lipid and carbohydrate metabolism, whereas daidzein is associated with the activation of PPAR-α (Peroxisome Proliferator-Activated Receptor alpha) and subsequent alterations in fatty acid metabolism.[1] This guide delves into the comparative metabolomics of these two isoflavones, providing a framework for understanding their differential physiological effects.

Data Presentation

The following tables summarize the quantitative data from comparative studies of genistein and daidzein exposure in rats.

Table 1: Comparative Effects on Hepatic Gene Expression Related to Lipid Metabolism

Gene SymbolGene NameGenistein (Fold Change vs. Control)Daidzein (Fold Change vs. Control)
Me1Malic enzyme 10.5591.03
AclyATP citrate (B86180) lyase0.5320.758
Srebf1Sterol regulatory element-binding factor 10.6130.826
Acsl4Acyl-CoA synthetase long-chain family member 40.6360.811
Hmgcs1HMG-CoA synthase 10.5790.880
Sc4molSterol-C4-methyl-oxidase-like0.6380.867

Data is derived from a study where rats were fed diets containing 2 g/kg of either genistein or daidzein for 14 days. Fold changes represent the ratio of mRNA levels in the isoflavone-fed group compared to the isoflavone-free control group.

Table 2: Summary of Key Metabolomic and Physiological Changes

ParameterGenistein EffectDaidzein Effect
Serum Triglycerides Significantly decreased.[2]No significant decrease.[2]
Serum Cholesterol Tended to decrease.[2]No significant change.[2]
Hepatic Lipogenesis Downregulated expression of key enzymes and transcription factors (e.g., Srebf1, Acly, Me1).[2]No significant effect on the expression of lipogenic genes.[2]
Fatty Acid Metabolism Indication of ethanolamine-like liver effects.[1]Altered fatty acid metabolism associated with PPAR-α activation at high doses.[1]
Overall Metabolome Profile Substantially different from daidzein, with few common metabolite changes. Associated with estrogenic profiles.[1]Substantially different from genistein, with few common metabolite changes. Associated with estrogenic profiles.[1]

Experimental Protocols

The following sections detail the methodologies employed in the comparative metabolomic studies of genistein and daidzein in rats.

Animal Husbandry and Dosing
  • Animal Model: Male Wistar rats are a commonly used model for these studies.[1]

  • Acclimatization: Animals are typically acclimatized for a week before the start of the experiment under controlled conditions (e.g., 12-hour light/dark cycle, constant temperature and humidity).

  • Diet: A standard laboratory chow, free of other isoflavones, is provided ad libitum.

  • Dosing Regimen:

    • Genistein: Administered via oral gavage at doses such as 300 and 1000 mg/kg body weight, or via diet at concentrations of 300 and 1000 ppm.[1]

    • Daidzein: Administered via oral gavage at doses such as 100 and 1000 mg/kg body weight.[1]

    • Control Group: Receives the vehicle (e.g., corn oil) under the same regimen.

  • Duration: Studies are often conducted over a period of 28 days, with samples collected at multiple time points (e.g., days 7, 14, and 28).[1]

Sample Collection and Preparation
  • Blood Collection: Blood samples are collected from the tail vein or via cardiac puncture at specified time points.

  • Plasma/Serum Preparation: Whole blood is centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.

  • Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is excised, immediately flash-frozen in liquid nitrogen, and stored at -80°C.

  • Metabolite Extraction:

    • Aliquots of plasma or homogenized liver tissue are mixed with a cold extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water) to precipitate proteins and extract metabolites.

    • The mixture is vortexed and then centrifuged at a high speed at 4°C.

    • The supernatant containing the metabolites is collected and dried under a stream of nitrogen or using a vacuum concentrator.

    • The dried extract is reconstituted in a suitable solvent for instrumental analysis.

Metabolomic Analysis
  • Instrumentation: Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) is a common analytical platform for these studies.

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate the metabolites. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to detect and identify the metabolites based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

  • Data Processing and Analysis:

    • Raw data from the mass spectrometer is processed using specialized software to detect and align metabolic features.

    • Statistical analysis (e.g., t-tests, ANOVA, principal component analysis) is performed to identify metabolites that are significantly different between the treatment and control groups.

    • Metabolite identification is achieved by comparing the experimental m/z and MS/MS spectra with databases such as the Human Metabolome Database (HMDB) and METLIN.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by genistein and daidzein.

Experimental_Workflow cluster_animal_phase Animal Study Phase cluster_sampling Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis Animal_Model Wistar Rats Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Dosing 28-Day Dosing (Genistein / Daidzein / Control) Acclimatization->Dosing Blood_Collection Blood Collection (Days 7, 14, 28) Dosing->Blood_Collection Tissue_Collection Liver Tissue Collection (Day 28) Dosing->Tissue_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Metabolite_Extraction Metabolite Extraction Tissue_Collection->Metabolite_Extraction Plasma_Separation->Metabolite_Extraction UHPLC_HRMS UHPLC-HRMS Analysis Metabolite_Extraction->UHPLC_HRMS Data_Processing Data Processing & Statistical Analysis UHPLC_HRMS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Genistein_Pathway cluster_lipogenesis Hepatic Lipogenesis Regulation Genistein Genistein SREBP1c SREBP-1c (Transcription Factor) Genistein->SREBP1c Downregulates Lipogenic_Enzymes Lipogenic Enzymes (e.g., FASN, ACLY, SCD1) SREBP1c->Lipogenic_Enzymes Activates Transcription Lipid_Synthesis De Novo Lipogenesis Lipogenic_Enzymes->Lipid_Synthesis Catalyzes Triglycerides Triglyceride Accumulation Lipid_Synthesis->Triglycerides Lipid_Synthesis->Triglycerides Leads to label_down label_down Triglycerides->label_down Decreased Daidzein_Pathway cluster_fatty_acid_oxidation Fatty Acid Oxidation Regulation Daidzein Daidzein PPARa PPAR-α (Nuclear Receptor) Daidzein->PPARa Activates FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPARa->FAO_Genes Activates Transcription FAO Fatty Acid β-Oxidation FAO_Genes->FAO Encodes Enzymes for Energy_Production Energy Production (ATP) FAO->Energy_Production Generates label_up label_up FAO->label_up Increased

References

Evaluating the Synergistic Potential of 7,4'-Dihydroxyhomoisoflavane: A Comparative Guide Based on Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential synergistic effects of 7,4'-Dihydroxyhomoisoflavane with other compounds. Due to a lack of direct experimental data on this specific molecule, this report leverages findings from structurally similar dihydroxyflavones, trihydroxyflavones, and other flavonoids to predict its synergistic capabilities in anticancer, anti-inflammatory, and antioxidant contexts. The experimental data and protocols presented herein are derived from studies on these analogous compounds and serve as a framework for future investigation into this compound.

Synergistic Anticancer Effects: A Predictive Analysis

Flavonoids have demonstrated significant potential in combination with conventional chemotherapeutic agents, often enhancing their efficacy and reducing required dosages. Studies on dihydroxyflavones and related compounds suggest that this compound could exhibit similar synergistic properties.

Comparative Data from Related Flavonoids

The following table summarizes the synergistic anticancer effects observed in studies of flavonoids structurally related to this compound. This data provides a basis for predicting the potential efficacy of this compound in combination therapies.

Flavonoid/Compound CombinationCancer Cell LineObserved Synergistic EffectKey Findings & Quantitative Data
7,8-Dihydroxyflavone + Resveratrol B16F10 (Melanoma)Enhanced Anticancer ActivityGreater inhibition of microphthalmia-associated transcription factor (MITF) compared to single-agent treatment.[1]
Chrysin (5,7-dihydroxyflavone) + Doxorubicin MCF-7 (Breast Cancer)Increased ApoptosisEnhanced doxorubicin-induced cell death.
Apigenin (5,7,4'-trihydroxyflavone) + Cisplatin HepG2, Hep3B, Huh7 (Liver Cancer)Sensitization to ChemotherapyVaried genotoxic effects, sensitizing all cell lines to cisplatin.
3',4'-Dihydroxyflavonol + Doxorubicin U2OS (Osteosarcoma)Synergistic InteractionAllowed for a reduction in the required dose of doxorubicin.
Fisetin (3,7,3',4'-tetrahydroxyflavone) A549 (Lung Cancer)Inhibition of Akt/mTOR PathwayDose-dependent decrease in the phosphorylation of Akt, mTOR, and their downstream targets.
Experimental Protocols for Evaluating Anticancer Synergy

This assay is fundamental in assessing the effect of compounds on cell proliferation and viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Treat cells with varying concentrations of this compound, a chemotherapeutic agent (e.g., doxorubicin), and their combination for 24, 48, or 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is determined using methods like the Combination Index (CI), where CI < 1 indicates synergy.

This technique is used to detect changes in the expression and phosphorylation of proteins involved in cancer-related signaling pathways, such as the Akt/mTOR pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Diagram of the Predicted Synergistic Anticancer Mechanism

anticancer_synergy cluster_0 Cancer Cell cluster_1 Signaling Cascade Chemo Chemotherapeutic Agent (e.g., Doxorubicin) Apoptosis Apoptosis Chemo->Apoptosis Induces DNA Damage DHF This compound Akt Akt DHF->Akt Inhibits mTOR mTOR Akt->mTOR mTOR->Apoptosis Promotes Survival (Inhibited) Synergy Synergistic Cell Death Apoptosis->Synergy

Caption: Predicted synergistic anticancer mechanism of this compound.

Synergistic Anti-inflammatory Effects

Flavonoids are well-documented for their anti-inflammatory properties, often acting on pathways involving pro-inflammatory mediators. The combination of different flavonoids can lead to synergistic inhibition of these inflammatory responses.

Comparative Data from Related Flavonoids

The table below presents data on the synergistic anti-inflammatory effects of various flavonoid combinations, suggesting a similar potential for this compound.

Flavonoid/Compound CombinationCell Line/ModelObserved Synergistic EffectKey Findings & Quantitative Data
Chrysin + Kaempferol RAW 264.7 (Macrophages)Inhibition of NO, PGE₂, and TNF-αHighly significant synergistic inhibition of pro-inflammatory mediator secretion.[2]
Nobiletin + Docosahexaenoic Acid (DHA) RAW 264.7 (Macrophages)Inhibition of Nitric Oxide (NO) ProductionSynergistic inhibition with a combination index < 0.9.[3]
Various Dihydroxyflavones Carrageenan-induced paw edema (in vivo)Dose-dependent inhibition of inflammationInhibition of cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines.[4][5]
Experimental Protocol for Evaluating Anti-inflammatory Synergy

This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound, another anti-inflammatory compound, and their combination for 2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark for 10 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. Use isobolographic analysis to determine if the interaction is synergistic, additive, or antagonistic.

Diagram of the Experimental Workflow for Anti-inflammatory Synergy

anti_inflammatory_workflow A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with Compounds (2 hours) A->B C 3. Stimulate with LPS (1 µg/mL, 24 hours) B->C D 4. Collect Supernatant C->D E 5. Perform Griess Assay D->E F 6. Measure Absorbance (540 nm) E->F G 7. Isobolographic Analysis for Synergy F->G

Caption: Workflow for assessing synergistic anti-inflammatory effects.

Synergistic Antioxidant Effects

The antioxidant properties of flavonoids are well-established, and their combination can lead to enhanced radical scavenging activity. Given that this compound is a known antioxidant, it is plausible that it could act synergistically with other antioxidants.[6]

Comparative Data from Related Flavonoids

The following table highlights the synergistic antioxidant effects observed when combining different flavonoids and phenolic compounds.

Flavonoid/Compound CombinationAssayObserved Synergistic EffectKey Findings & Quantitative Data
Quercetin + Gallic Acid + Caffeic Acid FRAPSynergistic59.4% increase in antioxidant activity compared to the theoretical additive effect.[4][7]
Gallic Acid + Caffeic Acid FRAPSynergistic137.8% increase in antioxidant activity.[4][7]
Taxifolin + Glutathione ABTS Radical ScavengingSynergisticMaximum synergy of 112% at a 1:16 ratio.[3]
Kaempferol + Myricetin DPPH Radical ScavengingSynergisticEnhanced radical scavenging activity compared to individual compounds.[8]
Experimental Protocol for Evaluating Antioxidant Synergy

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is an indicator of its antioxidant capacity.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare methanolic solutions of the individual antioxidant compounds (e.g., this compound, quercetin) and their combinations at various ratios.

  • Reaction Mixture: Mix 40 µL of the sample solution with 1.8 mL of the FRAP reagent and 0.2 mL of distilled water.

  • Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Calculate the FRAP value of the individual compounds and their mixtures from the standard curve.

    • The theoretical additive FRAP value of a mixture is the sum of the FRAP values of the individual components.

    • Synergy is indicated if the experimentally measured FRAP value of the mixture is significantly higher than the theoretical additive value.

Diagram of the Logical Relationship in Synergy Assessment

synergy_assessment A Measure Effect of Compound A Alone C Calculate Theoretical Additive Effect (A + B) A->C B Measure Effect of Compound B Alone B->C Synergy Synergy C->Synergy Experimental > Theoretical Additive Additive C->Additive Experimental ≈ Theoretical Antagonism Antagonism C->Antagonism Experimental < Theoretical D Measure Experimental Effect of Combination (A + B) D->Synergy D->Additive D->Antagonism Result Result

Caption: Logical flow for determining synergistic interactions.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently unavailable, the data from structurally related flavonoids strongly suggests its potential as a valuable agent in combination therapies. The comparative analysis presented in this guide indicates that this compound could potentially enhance the efficacy of chemotherapeutic drugs, exhibit synergistic anti-inflammatory effects with other compounds, and contribute to enhanced antioxidant activity in combination with other antioxidants.

Future research should focus on:

  • Directly investigating the synergistic effects of this compound with a range of compounds, including chemotherapeutic agents, non-steroidal anti-inflammatory drugs (NSAIDs), and other natural antioxidants, across various cell lines and in vivo models.

  • Elucidating the specific molecular mechanisms underlying any observed synergy through comprehensive studies of relevant signaling pathways.

  • Conducting detailed dose-response studies and isobolographic analysis to quantify the nature and magnitude of the synergistic interactions.

The experimental protocols and comparative data provided in this guide offer a solid foundation for initiating these crucial investigations into the therapeutic potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,4'-Dihydroxyhomoisoflavane
Reactant of Route 2
7,4'-Dihydroxyhomoisoflavane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。